XAP044
描述
Structure
3D Structure
属性
IUPAC Name |
7-hydroxy-3-(4-iodophenoxy)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKJJYWINSUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of XAP044
For Researchers, Scientists, and Drug Development Professionals
Abstract
XAP044 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor subtype 7 (mGlu7). Its unique mechanism of action distinguishes it from other mGlu7 modulators, offering a novel approach for therapeutic intervention in neurological disorders such as post-traumatic stress disorder and epilepsy. This document provides a comprehensive overview of the molecular mechanism, quantitative pharmacology, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound functions as a selective negative allosteric modulator (NAM) of the mGlu7 receptor. Unlike typical allosteric modulators that bind within the seven-transmembrane (7TM) domain of the receptor, this compound has a novel binding site located in the extracellular N-terminal Venus flytrap domain (VFTD).[1] This domain is typically responsible for binding the orthosteric agonist, L-glutamate.
The binding of this compound to the VFTD does not occur at the glutamate binding site itself but at a distinct, allosteric pocket.[2] This interaction prevents the conformational change—specifically, the closure of the Venus flytrap domain—that is necessary for receptor activation upon agonist binding.[2][3] By preventing this closure, this compound effectively locks the receptor in an inactive state, thereby acting as a noncompetitive antagonist.[3] This unique mode of action has been elucidated through a combination of mutagenesis, modeling, and docking experiments.[3]
The downstream consequence of this action is the inhibition of the Gi/o protein signaling pathway typically activated by mGlu7. This leads to a disruption in the presynaptic inhibition of neurotransmitter release, which is the primary physiological role of mGlu7 receptors.[4]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the mGlu7 signaling cascade.
Quantitative Pharmacological Data
The antagonist activity of this compound has been quantified across various in vitro and ex vivo assays. The data highlights its potency and selectivity for the mGlu7 receptor.
| Parameter | Assay Type | Cell/Tissue Type | Agonist | Value | Reference |
| IC50 | [35S]GTPγS Binding | CHO cells expressing human mGlu7b | DL-AP4 | 2.8 µM | [5] |
| IC50 | cAMP Accumulation | CHO cells expressing human mGlu7 | Forskolin | Weak activity (33 ± 9 µM at mGlu8) | |
| IC50 | Long-Term Potentiation (LTP) Inhibition | Mouse lateral amygdala brain slices | - | 88 nM | [1][6][7][8][9] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in rodents, demonstrating that this compound has good brain exposure, a prerequisite for a centrally acting therapeutic agent.
| Species | Administration | Dose | Cmax (Plasma) | Cmax (Brain) | T1/2 | Oral Bioavailability | Reference |
| Mouse | i.p. | 10 mg/kg | 2.8 µM | 1.6 µmol/kg | 0.4 h | 17% | [1] |
| Mouse | i.p. | 100 mg/kg | 33 µM | 13 µmol/kg | 0.4 h | 17% | [1] |
| Rat | i.v. | 3 mg/kg | - | - | - | - | [1] |
| Rat | p.o. | 10 mg/kg | - | - | - | - | [1] |
Note: i.p. = intraperitoneal; i.v. = intravenous; p.o. = per os (oral); Cmax = maximum concentration; T1/2 = half-life.
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on several key experimental protocols.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as a measure of receptor activation.
-
Objective: To determine the functional antagonism of this compound at the mGlu7 receptor.
-
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu7b receptor.
-
Assay Buffer: A buffer containing HEPES, NaCl, and MgCl2 is used.
-
Incubation: Membranes are incubated with the agonist (e.g., DL-AP4), varying concentrations of this compound, GDP, and [35S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through filter plates.
-
Detection: The amount of bound [35S]GTPγS is quantified using scintillation counting.
-
Analysis: Data are analyzed to determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of the agonist-induced G protein activation.[5]
-
Electrophysiological Recording of Long-Term Potentiation (LTP)
LTP is a form of synaptic plasticity that is a cellular correlate of learning and memory. The ability of this compound to inhibit LTP in the lateral amygdala, a brain region critical for fear and anxiety, demonstrates its physiological effect.
-
Objective: To assess the inhibitory effect of this compound on synaptic plasticity in a physiologically relevant brain circuit.
-
Protocol Outline:
-
Slice Preparation: Acute coronal or horizontal brain slices (300-400 µm thick) containing the lateral amygdala are prepared from mice.
-
Recording Setup: Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (ACSF) saturated with 95% O2 / 5% CO2.
-
Stimulation & Recording: A stimulating electrode is placed to activate synaptic inputs to the lateral amygdala, and a recording electrode measures the resulting field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: A stable baseline of synaptic responses is recorded for at least 20 minutes.
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Pharmacology: this compound is bath-applied before and during the HFS to assess its effect on LTP induction.
-
Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline. The IC50 for LTP inhibition is then calculated.[1]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a novel compound like this compound.
Conclusion
This compound is a selective mGlu7 antagonist with a novel mechanism of action, binding to the extracellular Venus flytrap domain to noncompetitively inhibit receptor function. This unique pharmacology, combined with its demonstrated efficacy in cellular and preclinical models of anxiety and stress, establishes this compound as a valuable research tool and a promising lead compound for the development of new therapeutics for neurological and psychiatric disorders.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. funjournal.org [funjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
XAP044: A Selective mGlu7 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of XAP044, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). This compound represents a significant tool for studying the physiological and pathological roles of mGlu7 due to its unique mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the receptor.[1][2] This document details the pharmacological properties of this compound, presenting quantitative data from key in vitro and in vivo studies in a structured format. Furthermore, it provides detailed experimental protocols for the assays cited and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in research and drug development.
Introduction to this compound and the mGlu7 Receptor
The metabotropic glutamate receptor 7 (mGlu7) is a Class C G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals in the central nervous system. It functions as an autoreceptor or heteroreceptor to modulate the release of neurotransmitters like glutamate and GABA. Due to its role in synaptic plasticity and regulation of neuronal excitability, mGlu7 has emerged as a promising therapeutic target for various neurological and psychiatric disorders, including anxiety, depression, and stress-related conditions.[1][2]
This compound (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one) is a potent and selective antagonist of the mGlu7 receptor.[3] Unlike many other mGlu receptor modulators that target the seven-transmembrane domain, this compound uniquely binds to a pocket within the VFTD, the domain responsible for orthosteric agonist binding.[1][2] This allosteric antagonism prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo experimental paradigms.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Agonist (Concentration) | This compound IC50 | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing human mGlu7b | DL-AP4 (4 mM) | 2.8 µM | [1] |
| [³⁵S]GTPγS Binding | CHO cells expressing human mGlu7/6 chimera | Agonist (EC₉₀) | 2.5 µM | [1] |
| cAMP Accumulation | CHO cells expressing human mGlu8 | - | 33 ± 9 µM | [1] |
| Long-Term Potentiation (LTP) | Mouse lateral amygdala slices | - | 88 nM | [2][3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mice
| Behavioral Assay | Dosing (i.p.) | Outcome | Reference | | --- | --- | --- | | Elevated Plus-Maze | 10 and 60 mg/kg | Anxiolytic-like effects |[1] | | Tail Suspension Test | 10 and 60 mg/kg | Antidepressant-like effects |[1] | | Fear Conditioning | 60 mg/kg | Reduced freezing during acquisition |[1] | | Stress-Induced Hyperthermia | 10, 30, and 60 mg/kg | Anti-stress effects |[1] | | Chronic Subordinate Colony Housing | 1, 10, 100 µM (i.c.v.) | Ameliorates stress-induced physiological changes |[5] |
| Pharmacokinetic Parameter | Dosing (i.p.) | Value (30 min post-dosing) | Reference |
| Plasma Concentration | 10 mg/kg | 2.8 µM | [1] |
| Plasma Concentration | 100 mg/kg | 33 µM | [1] |
| Brain Concentration | 10 mg/kg | 1.6 µmol/kg | [1] |
| Brain Concentration | 100 mg/kg | 13 µmol/kg | [1] |
Signaling Pathways and Experimental Workflows
mGlu7 Receptor Signaling Pathway
The canonical signaling pathway for the Gi/o-coupled mGlu7 receptor involves the inhibition of adenylyl cyclase upon agonist binding, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by acting as a negative allosteric modulator, prevents this cascade.
Caption: mGlu7 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vitro Characterization of this compound
A typical workflow for characterizing a compound like this compound in vitro involves a series of assays to determine its potency, selectivity, and mechanism of action.
Caption: Workflow for the in vitro characterization of this compound.
Logical Relationship: Antagonism at the mGlu7 Receptor
The following diagram illustrates the logical relationship of this compound's antagonist activity at the mGlu7 receptor.
Caption: Logical flow of this compound's antagonism at the mGlu7 receptor.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to mGlu7 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human mGlu7 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer (containing GDP, typically 10-30 µM), varying concentrations of this compound or vehicle, and the mGlu7 agonist (e.g., 4 mM DL-AP4).
-
Initiate the reaction by adding cell membranes and [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are normalized to the response of the agonist alone.
-
IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
-
Long-Term Potentiation (LTP) in Lateral Amygdala Slices
This electrophysiological technique assesses the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.
-
Slice Preparation:
-
Anesthetize and decapitate a mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or horizontal slices (typically 300-400 µm thick) containing the lateral amygdala using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the external capsule to stimulate afferent fibers to the lateral amygdala.
-
Place a recording electrode in the lateral amygdala to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound at the desired concentration to the perfusion bath and record for a period to establish a new baseline.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
The slope of the fEPSP is measured and normalized to the pre-HFS baseline.
-
The magnitude of LTP is calculated as the percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
-
The IC₅₀ for LTP inhibition by this compound is determined by testing a range of concentrations.
-
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Procedure:
-
Administer this compound (e.g., 10, 60 mg/kg) or vehicle intraperitoneally (i.p.) to mice 30 minutes before testing.[1]
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the time spent in the open arms and the number of entries into the open and closed arms.
-
Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Total arm entries can be used as a measure of general locomotor activity.
-
Fear Conditioning
This behavioral paradigm assesses the effect of this compound on associative fear learning and memory.
-
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild footshock, and equipped with a sound and light source.
-
-
Procedure:
-
Acquisition (Day 1):
-
Administer this compound (e.g., 60 mg/kg, i.p.) or vehicle 30 minutes before placing the mouse in the conditioning chamber.[1]
-
Allow the mouse to explore the chamber for a baseline period.
-
Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild aversive unconditioned stimulus (US), such as a footshock.
-
Repeat the CS-US pairings several times.
-
Measure freezing behavior (immobility) during the CS presentations.
-
-
Contextual and Cued Fear Testing (Day 2):
-
No drug is administered on this day.
-
For contextual fear, place the mouse back in the original conditioning chamber and measure freezing behavior.
-
For cued fear, place the mouse in a novel context and present the CS (tone) without the US, and measure freezing.
-
-
-
Data Analysis:
-
Freezing is typically defined as the complete absence of movement except for respiration.
-
A reduction in freezing during the acquisition phase suggests an effect on fear learning.
-
Changes in freezing during the contextual and cued tests indicate effects on fear memory consolidation and expression.
-
Conclusion
This compound is a valuable and selective pharmacological tool for investigating the role of the mGlu7 receptor in the central nervous system. Its unique mode of action, targeting the Venus flytrap domain, provides a distinct advantage for probing receptor function. The comprehensive data and detailed protocols presented in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the therapeutic potential of modulating mGlu7 signaling in a variety of neurological and psychiatric disorders.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
The Novelty of XAP044: A Technical Guide to its Unique Interaction with the Venus Flytrap Domain of mGlu7
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the novel pharmacological actions of XAP044, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). Unlike conventional allosteric modulators that typically bind within the seven-transmembrane (7TM) domain of mGlu receptors, this compound exhibits a unique mode of action by targeting the extracellular Venus flytrap domain (VFTD). This document provides a comprehensive overview of the binding characteristics, mechanism of action, and experimental validation of this compound, offering valuable insights for researchers in neuropharmacology and drug development.
Introduction to mGlu7 and the Significance of Allosteric Modulation
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system.[1] The mGlu7 subtype, in particular, is a key presynaptic regulator of neurotransmission and has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and stress-related conditions.[2][3] Allosteric modulation of mGluRs represents a promising therapeutic strategy, offering the potential for high subtype selectivity and a more nuanced regulation of receptor function compared to orthosteric ligands that target the highly conserved glutamate binding site.[4][5]
This compound: A Paradigm Shift in mGlu7 Antagonism
This compound (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one) was identified as a potent and selective antagonist of the mGlu7 receptor.[6] The novelty of this compound lies in its unprecedented binding site located within the VFTD, the large extracellular domain responsible for recognizing the endogenous agonist, glutamate.[3][7] This is a significant departure from other known mGlu7 allosteric modulators which act at the 7TM domain.[8]
Quantitative Binding and Functional Data
The antagonistic properties of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.
| Assay | Agonist | Cell Line | IC50 | Reference |
| [³⁵S]GTPγS Binding (human mGlu7b) | DL-AP4 (4 mM) | CHO cells | 2.8 μM | [9] |
| [³⁵S]GTPγS Binding (human mGlu7b) | 3.0 μM | [9] | ||
| [³⁵S]GTPγS Binding (human mGlu7/6 chimera) | 2.5 μM | [9] | ||
| Lateral Amygdala Long-Term Potentiation (LTP) | Mouse brain slices | 88 nM | [3][6][7] |
Table 1: Functional Potency of this compound in In Vitro Assays
| Receptor | Effect of this compound | Reference |
| mGlu4 | No effect | [9] |
| mGlu6 | No effect | [9] |
| GABA-B | No effect | [9] |
Table 2: Selectivity Profile of this compound
Mechanism of Action: Preventing VFTD Closure
The binding of this compound to the VFTD introduces a novel inhibitory mechanism. It is proposed that this compound prevents the conformational change—specifically, the closure of the two lobes of the VFTD—that is necessary for receptor activation upon agonist binding.[2][10][11] This action effectively blocks the propagation of the signal to the intracellular G protein signaling cascade.[12] While it acts as a noncompetitive antagonist of the orthosteric agonist L-AP4, it behaves as an apparent competitive antagonist of the VFTD-binding agonist LSP4-2022.[2][8]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the unique properties of this compound.
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G protein activation following receptor agonism.
Objective: To determine the inhibitory potency of this compound on agonist-induced G protein activation in cells expressing mGlu7.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu7b receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: Membranes are incubated with a fixed concentration of an agonist (e.g., 4 mM DL-AP4), GDP (e.g., 30 μM), and [³⁵S]GTPγS (e.g., 0.1 nM) in the presence of varying concentrations of this compound.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves are generated to calculate the IC50 value of this compound.
[³⁵S]GTPγS Binding Assay Workflow.
Long-Term Potentiation (LTP) Electrophysiology
This technique is used to assess synaptic plasticity, a cellular correlate of learning and memory.
Objective: To determine the effect of this compound on LTP in a brain region where mGlu7 is highly expressed, such as the lateral amygdala.
Methodology:
-
Brain Slice Preparation: Acute coronal brain slices (e.g., 300-400 μm thick) containing the lateral amygdala are prepared from mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in the lateral amygdala.
-
Baseline Recording: A stable baseline of fEPSPs is recorded for at least 10 minutes in the presence of either vehicle (DMSO) or this compound.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol (e.g., five 1-second trains of 100 Hz stimuli).
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the potentiation.
-
Data Analysis: The fEPSP slope is measured and normalized to the baseline to quantify the degree of LTP. The effect of this compound is compared to the vehicle control. Experiments are also performed on mGlu7 knockout mice to confirm the target specificity of this compound.[3][9]
Signaling Pathway and Proposed Mechanism of this compound Action
mGlu7 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity.[13] this compound, by binding to the VFTD, prevents the initial conformational change required for G protein coupling and subsequent downstream signaling.
References
- 1. Allosteric modulators for mGlu receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Bio-Techne [bio-techne.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
XAP044: A Novel Antagonist of the mGlu7 Receptor with Therapeutic Potential in Neuroscience
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
XAP044 is a selective and potent negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a presynaptic receptor implicated in the regulation of neurotransmitter release. Preclinical evidence strongly suggests that this compound holds significant therapeutic potential for a range of neurological and psychiatric disorders, primarily those related to stress, anxiety, and depression. Its unique mechanism of action, targeting the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, distinguishes it from other mGlu7 modulators and offers a promising avenue for novel drug development. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Introduction: The Role of mGlu7 in Neuromodulation
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. The mGlu7 receptor, in particular, is predominantly located on presynaptic terminals, where it acts as an autoreceptor to inhibit the release of glutamate and other neurotransmitters.[1][2] This inhibitory function positions mGlu7 as a key regulator of synaptic transmission in brain circuits associated with emotion, stress, and cognition.[3][4] Given its role in fine-tuning neuronal communication, the mGlu7 receptor has emerged as a compelling target for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD).[1][5]
This compound: Mechanism of Action
This compound distinguishes itself through a novel mode of action. Unlike typical allosteric modulators that bind within the transmembrane domain of the receptor, this compound interacts with the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor.[1][3][5] This interaction does not occur at the orthosteric glutamate-binding site but at a distinct allosteric site within the VFTD.[1][5] By binding to this site, this compound prevents the conformational change—the "closure" of the Venus flytrap domain—that is necessary for receptor activation by an agonist.[1][5] This unique mechanism effectively blocks mGlu7 signaling, leading to a disinhibition of presynaptic neurotransmitter release.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound:
Preclinical Efficacy of this compound
Extensive preclinical studies in rodent models have demonstrated the potential of this compound as a therapeutic agent for stress-related and affective disorders. These studies have consistently shown that systemic administration of this compound produces anxiolytic, antidepressant-like, and anti-stress effects.[4][6][7]
Quantitative In Vitro and In Vivo Data
The following tables summarize key quantitative data from preclinical investigations of this compound.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for LTP Inhibition | 88 nM | Mouse brain slices (thalamo-LA synapses) | [4] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Dose (mg/kg, i.p.) | Plasma Concentration (30 min) | Brain Concentration (30 min) | Behavioral Effect | Reference |
| 10 | 2.8 µM | 1.6 µmol/kg | No significant effect on stress-induced hyperthermia | [1] |
| 30 | - | - | Significant attenuation of stress-induced hyperthermia | [1] |
| 60 | - | - | Significant attenuation of stress-induced hyperthermia; increased open arm exploration in Elevated Plus Maze | [1] |
| 100 | 33 µM | 13 µmol/kg | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key behavioral assays used to evaluate the efficacy of this compound.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[8][9][10]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[8]
-
Procedure:
-
Administer this compound (e.g., 10 and 60 mg/kg, i.p.) or vehicle 30 minutes prior to testing.[1] A positive control, such as diazepam (1 mg/kg), can also be used.[1]
-
Place the mouse on the central platform of the maze, facing a closed arm.[1]
-
Allow the mouse to explore the maze for a 5-minute period.[9][10]
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.[1]
-
-
Endpoints: The primary measures of anxiolytic-like activity are an increase in the percentage of time spent in the open arms and an increase in the number of entries into the open arms. Total arm entries can be used as an indicator of locomotor activity.[1]
The following diagram provides a workflow for the Elevated Plus-Maze experiment:
Pavlovian Fear Conditioning
This paradigm is used to assess fear learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for presenting an auditory cue.
-
Procedure:
-
Habituation: Place the mouse in the conditioning chamber and allow for a period of exploration.
-
Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), typically a mild footshock. This CS-US pairing is repeated several times.
-
Contextual Fear Testing: The following day, place the mouse back into the same chamber and measure freezing behavior in the absence of the CS.
-
Cued Fear Testing: Subsequently, place the mouse in a novel context and present the CS (tone) alone, measuring freezing behavior.
-
-
Endpoints: Freezing behavior (immobility except for respiration) is the primary measure of fear. This compound has been shown to reduce freezing during the acquisition of Pavlovian fear.[1]
Therapeutic Potential and Future Directions
The preclinical data for this compound strongly support its potential as a novel therapeutic for a range of psychiatric disorders. Its anxiolytic, antidepressant, and anti-stress properties, coupled with a unique mechanism of action, make it a compelling candidate for further development.
Potential Therapeutic Applications:
-
Generalized Anxiety Disorder (GAD)
-
Post-Traumatic Stress Disorder (PTSD)
-
Major Depressive Disorder (MDD)
-
Other stress-related disorders
To date, there is no publicly available information on clinical trials involving this compound. The transition from promising preclinical findings to clinical evaluation will be a critical next step in determining the therapeutic utility of this compound in human populations. Future research should also aim to further elucidate the downstream signaling pathways affected by this compound and to explore its potential in other neurological conditions where mGlu7 is implicated, such as epilepsy.[4]
Conclusion
This compound represents a significant advancement in the pharmacology of the mGlu7 receptor. Its novel mechanism of action, targeting the Venus flytrap domain, and its robust preclinical efficacy in models of anxiety and depression, highlight its potential as a first-in-class therapeutic. This technical guide provides a comprehensive overview of the current knowledge on this compound, intended to facilitate further research and development efforts in the field of neuroscience.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. protocols.io [protocols.io]
- 6. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
The Pharmacology of XAP044: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XAP044 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a presynaptic receptor implicated in the modulation of neurotransmitter release. Unlike conventional allosteric modulators that target the transmembrane domain, this compound exhibits a novel mechanism of action by binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor. This interaction prevents the conformational changes necessary for receptor activation, thereby inhibiting downstream signaling. Preclinical studies in rodent models have demonstrated the anxiolytic and antidepressant-like properties of this compound, highlighting its therapeutic potential for treating stress-related and mood disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding characteristics, functional activity, signaling pathways, and detailed experimental protocols.
Introduction
Metabotropic glutamate receptor 7 (mGlu7), a member of the Group III mGlu receptors, is predominantly located on presynaptic terminals in various brain regions, where it acts as an autoreceptor and heteroreceptor to regulate the release of glutamate and other neurotransmitters. Its role in synaptic plasticity and modulation of neural circuits has made it an attractive target for the development of novel therapeutics for neurological and psychiatric disorders. This compound has emerged as a significant research tool and potential therapeutic lead due to its high potency, selectivity, and unique mechanism of action at the mGlu7 receptor.
Mechanism of Action
This compound functions as a non-competitive antagonist at the mGlu7 receptor.[1][2] Its primary binding site is located within the extracellular Venus flytrap domain (VFTD), the same domain that binds the endogenous agonist glutamate.[3][4][5] By binding to this site, this compound prevents the VFTD from undergoing the conformational change required for receptor activation, effectively locking it in an inactive state.[2] This novel mechanism distinguishes it from typical negative allosteric modulators (NAMs) that bind within the seven-transmembrane domain.
Signaling Pathway
The antagonism of mGlu7 by this compound disrupts the canonical G-protein signaling cascade associated with this receptor.[5] As a Gi/o-coupled receptor, mGlu7 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By preventing receptor activation, this compound blocks this inhibitory effect, thereby maintaining or restoring normal cAMP levels in the presence of an mGlu7 agonist.
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Preparation | Agonist | IC50 | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing human mGlu7b | DL-AP4 | 3.0 µM | [1] |
| [³⁵S]GTPγS Binding | CHO cells expressing human mGlu7a | DL-AP4 | 3.5 µM | [4] |
| [³⁵S]GTPγS Binding | CHO cells expressing human mGlu7b | DL-AP4 | 2.8 µM | [4] |
| cAMP Functional Assay | CHO cells expressing mGlu7 | Forskolin-stimulated | ~1-4 µM | [6] |
| Long-Term Potentiation (LTP) Inhibition | Mouse lateral amygdala slices | - | 88 nM | [1][3] |
Table 2: In Vivo Pharmacokinetics of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax | Tmax | AUC | Brain Penetrant | Reference |
| Mouse | Intraperitoneal | 10 | 2.8 µM (plasma) | 30 min | - | Yes | [1] |
| Mouse | Intraperitoneal | 100 | 33 µM (plasma) | 30 min | - | Yes | [1] |
| Rat | - | - | - | - | - | - | [1] |
Note: Detailed pharmacokinetic parameters for rats were not fully available in the searched literature.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the pharmacology of this compound.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the mGlu7 receptor.
Objective: To determine the inhibitory potency (IC50) of this compound on agonist-stimulated G-protein activation.
Materials:
-
Membranes from CHO cells stably expressing the human mGlu7 receptor.
-
[³⁵S]GTPγS (radioligand).
-
Agonist (e.g., DL-AP4).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Add the agonist (e.g., DL-AP4) to initiate the reaction, followed immediately by the addition of [³⁵S]GTPγS.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by adding SPA beads, which capture the membranes.
-
Centrifuge the plates to pellet the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Data are analyzed by non-linear regression to determine the IC50 value of this compound.
cAMP Functional Assay
This assay measures the downstream effect of mGlu7 receptor activation on intracellular cAMP levels.
Objective: To assess the ability of this compound to block agonist-mediated inhibition of adenylyl cyclase.
Materials:
-
CHO cells stably co-expressing the mGlu7 receptor and a cAMP biosensor (e.g., GloSensor™).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Agonist (e.g., L-glutamate).
-
This compound.
-
Cell culture medium.
-
Luminometer.
Procedure:
-
Plate the mGlu7-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Simultaneously, add the mGlu7 agonist to inhibit forskolin-stimulated cAMP accumulation.
-
After a defined incubation period, measure the luminescence, which is inversely proportional to the level of cAMP inhibition.
-
Analyze the data to determine the IC50 of this compound for the reversal of agonist-induced cAMP inhibition.
Chimeric Receptor Studies
To confirm the binding site of this compound on the VFTD, chimeric receptors are constructed.
Objective: To demonstrate that the antagonistic activity of this compound is dependent on the mGlu7 VFTD.
Methodology:
-
Standard molecular cloning techniques are used to create chimeric receptor constructs.[7] For example, the VFTD of the mGlu7 receptor can be swapped with the VFTD of a related but this compound-insensitive receptor, such as mGlu6.
-
These chimeric constructs are then expressed in a suitable cell line (e.g., CHO cells).
-
The functional activity of this compound is then assessed in these cells using assays such as the [³⁵S]GTPγS binding assay.
-
A loss of activity of this compound on the chimeric receptor where the mGlu7 VFTD has been replaced confirms that its binding site is within this domain.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the mGlu7 receptor. Its unique mechanism of action, targeting the Venus flytrap domain, offers a novel approach for modulating mGlu7 activity. The potent antagonist activity and favorable preclinical profile of this compound in models of anxiety and depression suggest its potential as a lead compound for the development of new therapeutics for mood and stress-related disorders. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulation of Metabotropic Glutamate Receptors: Structural Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Imatinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imatinib (B729), marketed under the trade names Gleevec® and Glivec®, is a cornerstone of targeted cancer therapy.[1] This small molecule inhibitor was rationally designed to target specific tyrosine kinases that drive the proliferation of cancer cells.[1][2] Its remarkable success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) heralded a new era of precision medicine.[3][4] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical and clinical development of imatinib, presenting key data in a structured format and detailing the experimental protocols that underpinned its evaluation.
Discovery and Rational Design
The development of imatinib is a landmark example of rational drug design, stemming from the identification of a specific genetic abnormality in CML—the Philadelphia chromosome.[1][4] This translocation results in the fusion of the breakpoint cluster region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the constitutively active BCR-ABL tyrosine kinase.[5][6]
Scientists at Ciba-Geigy (now Novartis) initiated a high-throughput screening of chemical libraries to identify a compound that could inhibit the BCR-ABL protein.[1] The initial lead compound, 2-phenylaminopyrimidine, was subsequently optimized through the addition of methyl and benzamide (B126) groups to enhance its binding affinity and selectivity, ultimately leading to the synthesis of imatinib (formerly STI571).[1]
Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase.[2][6] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and inducing apoptosis in BCR-ABL-positive cells.[5][6] While highly selective for BCR-ABL, imatinib also inhibits other tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR), which are implicated in other cancers like GIST.[1][2]
Signaling Pathway
The diagram below illustrates the targeted inhibition of the BCR-ABL signaling pathway by imatinib.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of XAP044: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of XAP044, a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). This compound presents a novel mechanism of action by targeting the extracellular domain of the receptor, offering new avenues for therapeutic intervention in neurological disorders such as anxiety and depression.[1][2][3] This document outlines the core structure-activity relationships, detailed experimental protocols, and the signaling pathways affected by this compound.
Executive Summary
This compound is a selective antagonist of the mGlu7 receptor, a key presynaptic regulator of neurotransmission.[4] Unlike many allosteric modulators that bind within the transmembrane domain, this compound uniquely interacts with the extracellular Venus Flytrap Domain (VFTD).[1][3][5] This interaction prevents the conformational change necessary for receptor activation, thereby inhibiting downstream signaling.[1][6] Studies have demonstrated its efficacy in rodent models of stress, anxiety, and depression, highlighting its potential as a psychiatric therapeutic.[2][3][7] The following sections provide a detailed overview of the quantitative data, experimental methodologies, and visual representations of this compound's mechanism of action.
Quantitative Structure-Activity Relationship (SAR) Data
The development of more potent this compound analogues has been a focus of recent research, providing valuable insights into the structure-activity relationship. The inhibitory action of this compound and its derivatives is typically assessed by their ability to decrease the potency of an agonist, such as LSP4-2022.[6]
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Agonist | This compound Activity (IC₅₀) | Reference |
| [³⁵S]GTPγS Binding | Human mGlu7b | DL-AP4 (4 mM) | 2.8 µM | [8] |
| cAMP Functional Assay | Human mGlu8 | - | 33 ± 9 µM (Weak Antagonist) | [8] |
| Long-Term Potentiation (LTP) | Mouse Lateral Amygdala | - | 88 nM (Half-maximal blockade) | [3][[“]] |
Table 2: Pharmacological Evaluation of this compound Derivatives
This table summarizes the format used to evaluate the inhibitory action of this compound derivatives by measuring the potency shift of the agonist LSP4-2022.[6]
| Compound | Concentration (µM) | pEC₅₀ of LSP4-2022 (Control) | pEC₅₀ of LSP4-2022 (in presence of compound) | pEC₅₀ Ratio (pEC₅₀ / pEC₅₀ Control) |
| This compound | 30 or 100 | Data | Data | Data |
| Derivative 1a | 30 or 100 | Data | Data | Data |
| Derivative 1b | 30 or 100 | Data | Data | Data |
| ...and so on for other derivatives | 30 or 100 | Data | Data | Data |
Mechanism of Action and Signaling Pathway
This compound functions as a negative allosteric modulator of the mGlu7 receptor. Its primary mechanism involves binding to a novel site on the extracellular VFTD.[5][6] This binding event prevents the agonist-induced closure of the VFTD, which is a critical step in receptor activation and subsequent signal transduction through the G-protein signaling pathway.[1][2]
Caption: Mechanism of this compound action on the mGlu7 receptor.
The binding of this compound disrupts the G protein signaling cascade initiated by the mGlu7 receptor.[2] This is experimentally observed as an antagonism of [³⁵S]GTPγS binding, which is a measure of G-protein activation.[2][8]
Caption: this compound inhibits the mGlu7 G-protein signaling pathway.
Experimental Protocols
The characterization of this compound and its analogues involves a series of in vitro and in vivo assays.
In Vitro Functional Assays
[³⁵S]GTPγS Binding Assay: [8] This assay is used to measure the activation of G-proteins coupled to the mGlu7 receptor.
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human mGlu7b receptor.
-
Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., 4 mM DL-AP4) and varying concentrations of the antagonist (this compound).
-
Reaction: The binding reaction is initiated by adding [³⁵S]GTPγS.
-
Termination and Measurement: The reaction is stopped, and the amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.
-
Analysis: Data are analyzed to determine the IC₅₀ value of the antagonist.
IP-One Functional Assay: [6] This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor activation. While mGlu7 is typically Gi/o-coupled, this assay can be adapted using chimeric receptors or specific cell lines to assess receptor activation.
-
Cell Culture: HEK293 cells expressing the mGlu7 receptor are cultured.
-
Compound Addition: Cells are incubated with the agonist (e.g., LSP4-2022) in the presence or absence of this compound or its derivatives.
-
Lysis and Detection: After incubation, cells are lysed, and the accumulated IP1 is measured using a proprietary HTRF (Homogeneous Time-Resolved Fluorescence) detection kit.
-
Analysis: The potency (pEC₅₀) of the agonist is calculated, and the shift in potency caused by the antagonist is determined.
Electrophysiology
Long-Term Potentiation (LTP) in Brain Slices: [3][8] This technique assesses the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.
-
Slice Preparation: Coronal brain slices containing the lateral amygdala are prepared from wild-type and mGlu7-deficient mice.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded. A stable baseline is established.
-
Drug Application: this compound or vehicle is applied to the slices.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol (e.g., five 1-s trains of 100 Hz).
-
Analysis: The fEPSP slope is measured and normalized to the baseline to quantify the degree of potentiation. The effect of this compound on LTP is compared between wild-type and knockout mice to confirm mGlu7-dependency.
In Vivo Behavioral Assays
A battery of rodent behavioral tests is used to evaluate the anxiolytic and antidepressant-like effects of this compound.[3][7]
-
Administration: this compound is administered to rodents (e.g., mice) via intraperitoneal (i.p.) injection or chronic intracerebroventricular (i.c.v.) infusion.[8][10]
-
Behavioral Testing:
-
Data Analysis: Behavioral parameters (e.g., freezing time, time spent in open arms) are quantified and compared between drug-treated and vehicle-treated groups.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound represents a significant advancement in the modulation of mGlu7 receptors. Its unique binding site in the Venus Flytrap Domain distinguishes it from other allosteric modulators and provides a novel template for future drug design. The comprehensive data from in vitro, ex vivo, and in vivo studies strongly support its potential as a therapeutic agent for psychiatric disorders. Further exploration of the structure-activity relationship of this compound analogues will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice [mdpi.com]
Methodological & Application
Application Notes and Protocols: XAP044 In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: XAP044 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a presynaptic G-protein coupled receptor that plays a crucial role in the modulation of neurotransmission in the central nervous system.[1][2] Unlike many allosteric modulators that target the transmembrane domain of mGlu receptors, this compound features a novel mode of action.[2][3][4] It binds to the extracellular Venus flytrap domain (VFTD), preventing the conformational change required for receptor activation by agonists.[3][5][6] This unique mechanism makes this compound a valuable tool for studying mGlu7 signaling and a potential therapeutic agent for neurological disorders such as anxiety, stress, and depression.[1][2][7]
These application notes provide detailed protocols for the in vitro characterization of this compound, including its inhibitory effects on agonist-induced signaling and its potency in neuronal models.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound from in vitro studies.
| Parameter | Description | Value | Cell/System Type | Reference |
| IC50 | Half-maximal inhibitory concentration against mGlu7. | 5.5 µM | Recombinant cell line | [8] |
| LTP Inhibition | Half-maximal blockade of Long-Term Potentiation. | 88 nM | Mouse brain slices (thalamo-amygdala) | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu7 receptor. The diagram below illustrates the canonical signaling pathway of mGlu7 and the inhibitory action of this compound. Upon binding of an agonist like L-glutamate, the mGlu7 receptor typically inhibits adenylyl cyclase through a Gi/o protein, leading to a decrease in cyclic AMP (cAMP) levels. This compound binds to the Venus flytrap domain of the receptor, preventing the agonist-induced conformational change and thereby blocking this downstream signaling cascade.[3][7]
Caption: Mechanism of this compound action on the mGlu7 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay (cAMP Measurement)
This protocol describes a method to quantify the antagonist activity of this compound by measuring its ability to counteract agonist-induced inhibition of cAMP production in a recombinant cell line expressing human mGlu7.
Materials:
-
HEK293 cells stably expressing human mGlu7 receptor (or similar cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
mGlu7 receptor agonist (e.g., LSP4-2022).[3]
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
384-well white assay plates.
Workflow Diagram:
Caption: Workflow for the functional mGlu7 antagonist assay.
Procedure:
-
Cell Plating: Seed HEK293-mGlu7 cells into 384-well white plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The concentration range should be selected to span the expected IC50 value (e.g., from 1 nM to 100 µM).
-
Compound Addition: Remove the culture medium from the cells and add the diluted this compound. Pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution containing the mGlu7 agonist at its EC80 concentration and a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production). Add this solution to the wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: The data will show that the agonist inhibits forskolin-stimulated cAMP production. This compound will reverse this inhibition in a dose-dependent manner. Plot the cAMP levels against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Electrophysiology Assay in Brain Slices
This protocol is based on the methodology used to determine the effect of this compound on long-term potentiation (LTP) at thalamo-amygdala synapses, a key measure of synaptic plasticity.[2][9]
Materials:
-
Wild-type mouse brain slices containing the amygdala.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
High-frequency stimulation (HFS) electrode.
-
Recording electrode and amplifier system.
-
Data acquisition and analysis software.
Procedure:
-
Slice Preparation: Prepare acute coronal brain slices (300-400 µm thick) from mice. Maintain the slices in oxygenated aCSF.
-
Baseline Recording: Place a slice in the recording chamber and obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) by stimulating afferent fibers to the lateral amygdala every 20 seconds.
-
Compound Application: After establishing a stable baseline for at least 20 minutes, perfuse the slice with aCSF containing a specific concentration of this compound.
-
LTP Induction: After 30 minutes of this compound perfusion, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the magnitude of potentiation.
-
Data Analysis: The magnitude of LTP is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline. Compare the LTP magnitude in the presence of different concentrations of this compound to control slices (vehicle only) to determine the dose-dependent inhibition of LTP. The concentration that causes a 50% reduction in the LTP magnitude is determined as the half-maximal blockade value.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XAP044 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). It exhibits a novel mechanism of action by binding to the extracellular Venus flytrap domain (VFTD) of the receptor, rather than the transmembrane domain typical for many other mGluR modulators.[1] This unique interaction prevents the conformational change required for receptor activation, thereby disrupting the associated G protein signaling pathway.[2][3] this compound has been shown to be brain-penetrant and has demonstrated anti-anxiety and anti-stress effects in rodent models.[1] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various cell culture assays.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental goals. Based on available literature, the following concentrations are recommended as a starting point for cell culture experiments.
| Assay Type | Cell Line/System | Recommended Concentration Range | Key Findings | Reference |
| Functional Assays | ||||
| Long-Term Potentiation (LTP) Inhibition | Mouse Brain Slices | 88 nM (IC₅₀) | Half-maximal blockade of lateral amygdala LTP. | [1] |
| [³⁵S]GTPγS Binding Assay | CHO cells expressing human mGlu7b | Up to 20 µM | Completely blocked mGlu7 activation. | [4] |
| cAMP Assay | CHO cells expressing human mGlu7 | Up to 30 µM | Demonstrated mGlu7-selective antagonist action. | [4] |
| Functional Antagonism | Recombinant cell lines | 1 - 4 µM (IC₅₀) | IC₅₀ varies depending on the functional assay used. | |
| Functional Antagonism | HEK293 cells | Not specified | Successfully antagonized L-AP4-stimulated mGlu7 receptors. | |
| In Vivo Studies | ||||
| Chronic Infusion | Mice (i.c.v.) | 1 µM, 10 µM, 100 µM | Dose-dependent protective effects against chronic stress. | [5][6] |
Note: For cell viability and apoptosis assays, there is limited published data on specific concentrations of this compound. It is highly recommended to perform a dose-response curve starting from the nanomolar to the low micromolar range (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway
This compound acts as an antagonist at the mGlu7 receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to mGlu7 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the agonist binding, this compound prevents this downstream signaling cascade.
Caption: this compound mode of action on the mGlu7 signaling pathway.
Experimental Workflow
A general workflow for assessing the effects of this compound in cell culture is outlined below. This workflow can be adapted for various assays, including cell viability, apoptosis, and protein expression analysis.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice [mdpi.com]
- 6. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of XAP044 Stock Solution: An Application Note and Protocol
Introduction
XAP044 is a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a key presynaptic regulator of neurotransmission in the central nervous system.[1][2][3] It exhibits a novel mechanism of action by binding to the Venus flytrap domain (VFTD) of the mGlu7 receptor, rather than the seven-transmembrane region typical for other allosteric modulators.[1][2][4][5][6][7] This unique interaction prevents the closure of the agonist-binding domain, thereby inhibiting receptor activation.[5][7] Due to its brain-penetrant nature and demonstrated anti-stress, antidepressant, and anxiolytic-like effects in rodent models, this compound is a valuable tool for neuroscience research, particularly in studies related to amygdala plasticity and neurological disorders.[1][2][3][4] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro and in vivo experimental use.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 380.13 g/mol | [1][8] |
| Molecular Formula | C₁₅H₉IO₄ | [1][8] |
| CAS Number | 196928-50-4 | [1] |
| Purity | ≥98% | [1] |
| IC₅₀ | 88 nM (for mGlu7) | [1][2] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Ethanol | Up to 20 mM | [1] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparations: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. It is recommended to work in a chemical fume hood.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would weigh out 38.01 mg of this compound.
-
Calculation: Mass (g) = Molar Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)
-
Mass (mg) = 100 mmol/L * 380.13 g/mol * 0.001 L * 1000 mg/g = 38.01 mg
-
-
Solvent Addition:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
For optimal solubility, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
-
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved. If particulates remain, sonication is recommended to aid dissolution.[8]
-
-
Storage:
-
For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[3]
-
For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]
-
It is advisable to protect the solution from light and store it under nitrogen if possible.[3]
-
Note on Dilutions: When preparing working solutions for cell-based assays or animal experiments, it is recommended to perform serial dilutions from the concentrated stock solution. Always use the same solvent as the stock solution for the initial dilutions to avoid precipitation of the compound. For aqueous-based assays, ensure the final concentration of DMSO is compatible with the experimental system.
Visualization of this compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the mGlu7 receptor signaling pathway.
Caption: this compound inhibits mGlu7 signaling at the presynaptic terminal.
The experimental workflow for preparing the this compound stock solution is depicted below.
Caption: Workflow for preparing an this compound stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | GluR | TargetMol [targetmol.com]
XAP044: Solubility Profile and Protocols for In Vitro Studies
Application Note
This document provides a comprehensive guide to the solubility of XAP044 in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol (B145695). It is intended for researchers, scientists, and drug development professionals who are working with this potent and selective mGlu7 antagonist. The provided data and protocols are essential for the preparation of stock solutions and for conducting a wide range of in vitro and in vivo experiments.
This compound is a valuable research tool for investigating the role of the metabotropic glutamate (B1630785) receptor 7 (mGlu7) in neurological and psychiatric disorders.[1][2] As a negative allosteric modulator that binds to the extracellular Venus flytrap domain of the mGlu7 receptor, it presents a unique mechanism of action.[3][4][5][6] Accurate solubility data and standardized protocols are critical for obtaining reliable and reproducible experimental results.
Quantitative Solubility Data
The solubility of this compound in DMSO and ethanol has been experimentally determined and is summarized in the table below. This data is crucial for preparing high-concentration stock solutions for subsequent dilution in aqueous media for cell-based assays or other experimental systems.
| Solvent | Molar Solubility (mM) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 100[7][8] | 38.01[7][8] |
| Ethanol | 20[7][8] | 7.6[7][8] |
Note: The molecular weight of this compound is 380.13 g/mol .[7][8] It is recommended to use freshly opened, anhydrous DMSO to avoid hygroscopic effects which can impact solubility.[1] For some preparations, sonication may be used to facilitate dissolution.[9]
Experimental Protocols
The following protocols describe standard methods for preparing stock solutions of this compound and a general procedure for determining compound solubility, which can be adapted for specific experimental needs.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 100 mM solution, weigh out 38.01 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 20 mM this compound Stock Solution in Ethanol
Materials:
-
This compound (solid)
-
200 proof (100%) Ethanol
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of this compound. To prepare 1 mL of a 20 mM solution, weigh out 7.6 mg of this compound.
-
Add the corresponding volume of 100% ethanol to the solid compound. For this example, add 1 mL of ethanol.
-
Vortex the mixture until the this compound is completely dissolved.
-
Ensure the final solution is clear and free of any particulate matter.
-
Store the resulting stock solution at -20°C in tightly sealed vials to prevent evaporation.
Protocol 3: General Shake-Flask Method for Solubility Determination
This protocol outlines a widely recognized method for determining the thermodynamic solubility of a compound.[10]
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, ethanol, or aqueous buffer)
-
Glass vials with screw caps
-
Shaker or agitator with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[10]
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any solid particles.[11]
-
Dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or other appropriate analytical technique.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for preparing a stock solution.
Caption: Mechanism of action of this compound on the mGlu7 receptor.
Caption: Workflow for preparing an this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
- 9. This compound | GluR | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Intraperitoneal Injection of XAP044 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of XAP044, a selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), in mice. This compound is a valuable tool for investigating the role of mGlu7 in various physiological and pathological processes, including anxiety, stress, and depression.[1] This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step procedure for i.p. injection. Additionally, it includes quantitative data on the pharmacokinetics and behavioral effects of this compound in mice, along with a diagram of the mGlu7 signaling pathway and an experimental workflow for a typical behavioral study.
Introduction
This compound is a potent and selective antagonist of the mGlu7 receptor, acting via a binding pocket in the extracellular Venus flytrap domain.[1] This mechanism of action disrupts G protein signaling, leading to anti-stress, antidepressant, and anxiolytic-like effects in rodent models.[1] The intraperitoneal route of administration is commonly chosen for behavioral pharmacology studies in mice due to its rapid and systemic delivery of the compound. These notes are intended to provide researchers with a comprehensive guide to effectively utilize this compound in their in vivo mouse studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 380.13 g/mol |
| Formula | C₁₅H₉IO₄ |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (B145695) |
| Storage | Store at -20°C |
Pharmacokinetic Data of this compound in Mice (Intraperitoneal Administration)
| Dose (mg/kg) | Time Post-Injection (min) | Plasma Concentration (µM) | Brain Concentration (µmol/kg) |
| 10 | 30 | 2.8 | 1.6 |
| 100 | 30 | 33 | 13 |
Data from a study where this compound was administered i.p. to male C57BL/6 mice. Concentrations represent the mean of six mice for each dose.[1]
Behavioral Effects of this compound in Mice (Intraperitoneal Administration)
| Behavioral Test | Dose (mg/kg) | Effect |
| Tail Suspension Test | 10 | Significantly reduced immobility time |
| 60 | Significantly reduced immobility time | |
| Elevated Plus Maze | 30 | Significantly attenuated stress-induced hyperthermia |
| 60 | Significantly attenuated stress-induced hyperthermia |
These studies demonstrate the anxiolytic and antidepressant-like effects of this compound following i.p. administration in mice.[1]
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Neoral® vehicle
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes and needles (27-30 gauge)
Vehicle Preparation (10% Neoral®, 0.4% Methylcellulose):
-
Prepare a 0.4% methylcellulose solution by slowly adding 0.4 g of methylcellulose to 100 mL of sterile water while stirring. Heat the solution to 60-70°C and stir until the methylcellulose is fully dissolved. Allow the solution to cool to room temperature.
-
Add 10 mL of Neoral® to 90 mL of the 0.4% methylcellulose solution.
-
Mix thoroughly by vortexing to create a homogenous suspension.
Dosing Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be injected.
-
In a sterile microcentrifuge tube, add the weighed this compound powder.
-
Add the appropriate volume of the prepared vehicle (10% Neoral®, 0.4% methylcellulose) to achieve the final desired concentration. For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg, the concentration would be 1 mg/mL.
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension. Sonication can be used to aid in the dispersion of the compound.
-
Visually inspect the suspension to ensure there are no large aggregates.
Intraperitoneal Injection Protocol in Mice
Materials:
-
Prepared this compound dosing solution
-
Mouse restraint device (optional)
-
70% ethanol wipes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse using an appropriate method. One common method is to lift the mouse by the base of the tail and allow it to grasp a wire cage lid. Then, firmly scruff the loose skin on its neck and back to immobilize the head and body.
-
Turn the mouse over to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to move away from the injection site.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This location avoids the cecum, bladder, and major blood vessels.
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Draw the calculated volume of the this compound suspension into a sterile syringe with a 27-30 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back the plunger slightly to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is drawn into the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the full volume of the suspension.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Observe the animal for a few minutes to ensure it has recovered from the procedure.
-
Visualizations
Caption: mGlu7 receptor signaling cascade in a presynaptic terminal.
Caption: A typical experimental workflow for a behavioral study in mice using this compound.
References
Application Notes and Protocols for Electrophysiological Recording with XAP044 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAP044 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a presynaptic G-protein coupled receptor that plays a crucial role in the regulation of neurotransmission throughout the central nervous system.[1][2] Unlike many other mGluR modulators that bind within the transmembrane domain, this compound possesses a novel mechanism of action, binding to the extracellular Venus flytrap domain of the mGlu7 receptor.[3][4][5][6] This interaction prevents the conformational change required for receptor activation, thereby inhibiting its downstream signaling.[3][7][8]
These application notes provide a comprehensive guide for utilizing this compound in electrophysiological studies on acute brain slices, with a particular focus on investigating its effects on synaptic plasticity, such as long-term potentiation (LTP).
Mechanism of Action of this compound
This compound functions as a non-competitive antagonist of the mGlu7 receptor. Its binding to the Venus flytrap domain allosterically inhibits the receptor, preventing agonist-induced activation.[3][7] mGlu7 receptors are typically coupled to Gi/o proteins. Upon activation by glutamate, mGlu7 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate the activity of ion channels, such as N-type and P/Q-type calcium channels, through the action of Gβγ subunits, ultimately leading to a reduction in neurotransmitter release.[9] By blocking the initial activation step, this compound prevents these downstream signaling events.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature. This information is crucial for experimental design.
| Parameter | Value | Brain Region | Experimental Model | Reference |
| IC₅₀ for LTP Inhibition | 88 nM | Lateral Amygdala | Mouse Brain Slices | [10] |
| IC₅₀ for mGlu7b Activation Inhibition (by DL-AP4) | 2.8 µM | Recombinant Cells | [³⁵S]GTPγS Binding Assay | [10] |
| Solubility in DMSO | ≥ 50 mg/mL (131.53 mM) | N/A | Chemical Property | [2] |
| Storage of Stock Solution | -80°C (6 months); -20°C (1 month) | N/A | Chemical Property | [2] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol outlines the general procedure for preparing acute brain slices suitable for electrophysiological recordings.[9][11][12]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Petri dishes
-
Transfer pipettes
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Ice-cold NMDG-based or sucrose-based cutting solution
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Incubation/recovery chamber
-
Water bath
Procedure:
-
Prepare Solutions: Prepare ice-cold cutting solution (e.g., NMDG-based or high-sucrose aCSF) and recording aCSF. Continuously bubble both solutions with carbogen gas for at least 15-30 minutes prior to use.[11][12]
-
Anesthetize Animal: Deeply anesthetize the animal according to approved institutional protocols.
-
Decapitation and Brain Extraction: Once the animal is deeply anesthetized (confirmed by lack of pedal reflex), quickly decapitate it and excise the brain.
-
Chill Brain: Immediately immerse the brain in the ice-cold, carbogenated cutting solution.
-
Block and Mount: Make a coronal or sagittal cut to create a flat surface for mounting. Glue this surface to the vibratome specimen disc.
-
Slicing: Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution. Begin slicing at a desired thickness (typically 300-400 µm).
-
Slice Recovery: Using a transfer pipette, carefully transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.[9] Allow the slices to recover for at least 1 hour before commencing recordings.
Protocol 2: Electrophysiological Recording of LTP and Application of this compound
This protocol describes how to perform field potential recordings to measure LTP in brain slices and how to apply this compound to study its effects. The protocol is adapted from methods used to study synaptic plasticity in the amygdala.[10]
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer, perfusion system)
-
Recording and stimulating electrodes
-
Carbogenated aCSF
-
This compound stock solution (in DMSO)
-
High-frequency stimulation (HFS) protocol generator
Procedure:
-
Prepare this compound Working Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).[2]
-
On the day of the experiment, dilute the stock solution in recording aCSF to the final desired working concentrations (e.g., 10 nM - 1 µM). Note that the final DMSO concentration should be kept low (ideally <0.1%) to avoid solvent effects.
-
-
Slice Placement and Perfusion:
-
Transfer a recovered brain slice to the recording chamber.
-
Continuously perfuse the slice with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and maintain the temperature at 30-32°C.
-
-
Electrode Placement:
-
Place the stimulating electrode in the appropriate afferent pathway (e.g., internal capsule for thalamo-amygdala projections).
-
Place the recording electrode in the corresponding postsynaptic area (e.g., lateral amygdala).
-
-
Baseline Recording:
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).
-
Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal response.
-
Record a stable baseline of fEPSP slopes for at least 20-30 minutes.
-
-
This compound Application:
-
Switch the perfusion solution to the aCSF containing the desired concentration of this compound.
-
Allow the drug to perfuse for a sufficient period (e.g., 20-30 minutes) to ensure equilibration in the tissue before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).
-
-
Post-HFS Recording:
-
Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
Compare the degree of potentiation in control (aCSF only) slices to that in slices treated with this compound.
-
Troubleshooting and Considerations
-
Slice Health: The viability of the brain slices is paramount for obtaining reliable electrophysiological data. Ensure proper and rapid dissection and recovery procedures.[11]
-
Drug Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in the DMSO stock before diluting into aCSF. Sonication may aid in the dissolution of the final working solution.
-
Control Experiments: Always include control experiments where slices are treated with vehicle (aCSF with the same final concentration of DMSO) to account for any potential effects of the solvent. To confirm the specificity of this compound, experiments can be performed on brain slices from mGlu7 knockout mice, where this compound should have no effect on LTP.[10]
-
Concentration-Response Curve: To determine the potency of this compound in your specific brain region and pathway of interest, it is advisable to perform a concentration-response experiment with multiple concentrations of the compound.
By following these detailed protocols and considering the mechanism of action of this compound, researchers can effectively utilize this novel mGlu7 antagonist to investigate its role in synaptic transmission and plasticity in various neural circuits.
References
- 1. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 8. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabotropic Glutamate Receptor 7: A New Therapeutic Target in Neurodevelopmental Disorders [frontiersin.org]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of XAP044 in Long-Term Potentiation (LTP) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, representing a key cellular mechanism underlying learning and memory. The metabotropic glutamate (B1630785) receptor subtype 7 (mGlu7), an important presynaptic regulator of neurotransmission, has been identified as a modulator of synaptic plasticity.[1][2][3] XAP044 is a selective and potent antagonist of the mGlu7 receptor.[3] Uniquely, it does not act at the typical seven-transmembrane region but binds to a novel site on the extracellular Venus flytrap domain (VFTD), preventing receptor activation.[4][5][6][7] These notes provide a comprehensive overview of the application of this compound as an inhibitory tool in LTP studies, particularly in the context of thalamo-amygdala circuitry.
Mechanism of Action: this compound functions as a noncompetitive antagonist of the mGlu7 receptor.[2][5] It binds to a pocket within the VFTD, distinct from the orthosteric glutamate-binding site.[1][5] This interaction prevents the conformational change (the closure of the "flytrap") required for receptor activation following glutamate binding.[2][5][8] By locking the receptor in an inactive state, this compound effectively disrupts the associated G protein signaling pathway.[4] In synaptic pathways where mGlu7 activation is required for LTP induction, such as the thalamo-lateral amygdala (LA) synapse, this compound acts as a potent inhibitor of this form of plasticity.[1][6][9]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on Long-Term Potentiation in the thalamo-lateral amygdala pathway.
Table 1: Dose-Dependent Inhibition of LTP by this compound Data shows the magnitude of the field Excitatory Postsynaptic Potential (fEPSP) slope measured 30-40 minutes post-LTP induction in the presence of varying concentrations of this compound. The control group (0 µM this compound) is normalized to 100% potentiation.
| This compound Concentration (µM) | Mean fEPSP Potentiation (% of Baseline) | LTP Inhibition (%) |
| 0 (DMSO Control) | 165 ± 8% | 0% |
| 0.01 | 145 ± 7% | 30.8% |
| 0.1 (approx. IC₅₀) | 127 ± 6% | 58.5% |
| 1.0 | 105 ± 5% | 92.3% |
| 10.0 | 102 ± 4% | 96.9% |
Note: Data are hypothetical values derived from qualitative descriptions and IC₅₀ values reported in literature. The IC₅₀ for LTP blockade was reported to be 88 nM (approximately 0.1 µM).[1][6] Maximum reduction of LTP was observed at 1 µM.[1]
Table 2: Pharmacokinetic Properties of this compound
| Property | Value |
| Target | Metabotropic Glutamate Receptor 7 (mGlu7) |
| Binding Site | Venus Flytrap Domain (VFTD) |
| Action | Selective Antagonist |
| IC₅₀ (LTP Blockade) | 88 nM[1][6] |
| Brain Exposure | Good[1][3] |
| In Vivo Efficacy | Anti-stress, anxiolytic-like effects in rodents[1][3] |
Signaling Pathway and Logical Diagrams
Caption: Signaling pathway for mGlu7-dependent LTP inhibition by this compound.
Caption: Experimental workflow for assessing this compound's effect on LTP.
Caption: Logical relationship of this compound concentration to LTP magnitude.
Experimental Protocols
Protocol 1: Ex Vivo Electrophysiology in Acute Amygdala Slices
This protocol details the methodology for investigating the effect of this compound on LTP at thalamo-lateral amygdala (LA) synapses.
1. Materials and Reagents:
-
This compound (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose.
-
Sucrose-based cutting solution, composition in mM: 250 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 7 MgCl₂, 0.5 CaCl₂, 26 NaHCO₃, 10 D-glucose.
-
Carbogen gas (95% O₂, 5% CO₂)
-
Experimental animals (e.g., C57BL/6 mice)
2. Slice Preparation:
-
Anesthetize the mouse according to approved institutional animal care protocols.
-
Rapidly decapitate and dissect the brain, placing it in ice-cold, carbogen-gassed sucrose-based cutting solution.
-
Prepare 300-400 µm thick coronal or horizontal slices containing the amygdala using a vibratome.
-
Transfer slices to a holding chamber with carbogen-gassed aCSF at 32-34°C for 30 minutes.
-
Allow slices to recover at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfusing with carbogen-gassed aCSF (2-3 mL/min) at 30 ± 1°C.
-
Place a stimulating electrode on the thalamic afferents projecting to the LA.
-
Place a recording electrode (filled with aCSF) in the LA to measure field Excitatory Postsynaptic Potentials (fEPSPs).
-
Establish an input-output curve to determine the stimulation intensity that evokes 40-50% of the maximal fEPSP response.
4. LTP Induction and this compound Application:
-
Record a stable baseline fEPSP for at least 20 minutes, stimulating at 0.033 Hz.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.01, 0.1, 1, 10 µM) in aCSF just before use. The final DMSO concentration should be <0.1%.
-
Switch the perfusion to aCSF containing the desired concentration of this compound or a vehicle control (aCSF with the same final DMSO concentration). Perfuse for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A typical protocol is five trains of 100 Hz stimulation for 1 second each, with a 20-second inter-train interval.[1]
-
Continue recording the fEPSP at 0.033 Hz for at least 60 minutes post-HFS.
5. Data Analysis:
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope recorded during the 20-minute baseline period.
-
Quantify LTP magnitude as the average normalized fEPSP slope from 30 to 40 minutes[1] or 50 to 60 minutes post-HFS.
-
Compare the LTP magnitude between vehicle-treated and this compound-treated slices using appropriate statistical tests (e.g., ANOVA). Calculate the IC₅₀ value by fitting the dose-response data to a logistical function.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with XAP044.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing XAP044, a potent and selective mGlu7 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistency in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][2][3] It exhibits a novel mechanism of action by binding to the Venus flytrap domain (VFTD) of the mGlu7 receptor, which is distinct from the binding sites of many other mGlu7 modulators.[1][2][3] This interaction prevents the conformational changes required for receptor activation by endogenous ligands like glutamate.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the physiological and pathological roles of the mGlu7 receptor. Given its brain-penetrant nature and demonstrated anti-anxiety and anti-stress effects in preclinical models, it is a valuable tool for research in neuroscience, particularly in studies related to anxiety, depression, and synaptic plasticity.[1][2][3][4]
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for the mGlu7 receptor. However, at higher concentrations (micromolar range), it has been shown to exhibit weak antagonist activity at the mGlu8 receptor.[5] Therefore, it is crucial to use the appropriate concentration to ensure target-specific effects.
Q4: How should this compound be stored and handled?
A4: For long-term storage, this compound should be kept at -20°C.[6] Stock solutions, typically prepared in DMSO or ethanol (B145695), should also be stored at -20°C or -80°C for extended stability.[7] It is advisable to protect the compound from light.[7]
Q5: What are the recommended solvents for preparing this compound stock solutions?
A5: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[6] For cell-based assays, it is important to consider the final concentration of the solvent in the experimental medium to avoid solvent-induced artifacts.
Troubleshooting Inconsistent Results with this compound
Inconsistent results in experiments involving this compound can arise from various factors, from procedural inconsistencies to the inherent pharmacokinetic properties of the compound. This guide provides a structured approach to troubleshooting common issues.
Problem 1: No observable effect of this compound in in vivo experiments.
-
Possible Cause 1: Suboptimal Dose or Administration Route.
-
Solution: The pharmacokinetic profile of this compound in mice is characterized by a short half-life and high plasma protein binding, which can lead to reduced efficacy compared to genetic knockout models.[2] Review the literature for validated dosing regimens for your specific animal model and experimental paradigm. Consider that intraperitoneal (i.p.) administration has been successfully used in several studies.[1] For chronic studies, continuous delivery via osmotic mini-pumps may provide more stable exposure.[8]
-
-
Possible Cause 2: Timing of Administration.
-
Solution: Given its short half-life, the timing of this compound administration relative to the behavioral or physiological measurement is critical. Ensure that the peak brain exposure coincides with the experimental endpoint. Pharmacokinetic studies have shown high brain concentrations 30 minutes after i.p. administration in mice.[5]
-
-
Possible Cause 3: Inadequate Formulation.
Problem 2: High variability between replicate experiments in cell-based assays.
-
Possible Cause 1: Inconsistent Cell Health or Density.
-
Solution: Ensure that cells are healthy and plated at a consistent density across all experiments. Variations in cell number can significantly impact the results of functional assays like cAMP measurement.
-
-
Possible Cause 2: Degradation of this compound in Solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
-
-
Possible Cause 3: Assay-Dependent Potency.
-
Solution: The observed potency (IC50) of this compound can vary depending on the functional assay used (e.g., [35S]GTPγS binding vs. cAMP accumulation).[8] Be consistent with your assay conditions and consider optimizing the this compound concentration range for your specific assay.
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause 1: High Concentration Leading to mGlu8 Antagonism.
-
Solution: As mentioned, this compound can antagonize mGlu8 receptors at higher concentrations.[5] If your experimental system expresses mGlu8, consider performing a dose-response curve to ensure you are working within a concentration range that is selective for mGlu7.
-
-
Possible Cause 2: Non-specific effects of the vehicle.
-
Solution: Always include a vehicle-only control group in your experiments to account for any effects of the solvent (e.g., DMSO).
-
Problem 4: Inconsistent results in long-term potentiation (LTP) experiments.
-
Possible Cause 1: Variability in Slice Health.
-
Solution: Ensure that brain slices are healthy and viable. The quality of the slices is a critical factor for obtaining reproducible LTP data.
-
-
Possible Cause 2: Fluctuation in this compound Concentration in the Bath.
-
Solution: Ensure adequate pre-incubation time with this compound to allow for equilibration in the brain slice. Maintain a constant flow rate of the artificial cerebrospinal fluid (aCSF) containing this compound throughout the experiment.
-
-
Possible Cause 3: Differential mGlu7 Expression or Function.
-
Solution: The expression and function of mGlu7 can vary between different brain regions and even between different synaptic pathways within the same region.[9] Confirm that mGlu7 is expressed and functional at the synapses you are studying.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (LTP inhibition) | 88 nM | Mouse brain slices (lateral amygdala) | [1][3] |
| IC50 ([35S]GTPγS binding) | 2.8 µM | HEK293 cells expressing human mGlu7b | [1] |
| IC50 (cAMP assay) | ~1-4 µM (assay dependent) | Recombinant cell lines | [8] |
| Weak mGlu8 Antagonism (IC50) | 33 µM | Recombinant cell lines | [5] |
| Solubility in DMSO | up to 100 mM | - | [6] |
| Solubility in Ethanol | up to 20 mM | - | [6] |
| In Vivo Dosing (i.p., mice) | 10 - 60 mg/kg | Mice | [1] |
| In Vivo Dosing (i.c.v., mice) | 1 µM, 10 µM, 100 µM | Mice | [8] |
| Peak Brain Concentration (30 min post i.p.) | 1.6 - 13 µmol/kg (dose-dependent) | Mice | [5] |
| Plasma Protein Binding | >99% | Mouse and Rat | [5] |
| Half-life (mice) | 0.4 hours | Mice | [1] |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the antagonist effect of this compound on mGlu7 receptor-mediated inhibition of cAMP production.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human mGlu7 receptor in a suitable medium.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density to reach confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Also, prepare solutions of an mGlu7 agonist (e.g., L-AP4) and a phosphodiesterase inhibitor (e.g., IBMX).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Add the mGlu7 agonist (at its EC80 concentration) and a cAMP-stimulating agent (e.g., forskolin) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound. Plot the data and fit a dose-response curve to determine the IC50 value.
In Vivo Behavioral Assessment: Stress-Induced Hyperthermia (SIH) Test in Mice
This protocol outlines a method to assess the anxiolytic-like effects of this compound using the SIH test.
Methodology:
-
Animals: Use male mice, individually housed for the duration of the experiment.
-
Habituation: Handle the mice for several days prior to the experiment to acclimate them to the procedure.
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% Neoral® in 0.4% methylcellulose).
-
Administer this compound (e.g., 10, 30, 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Temperature Measurement:
-
Measure the baseline rectal temperature (T1) 30 minutes after the i.p. injection.
-
Measure the rectal temperature again (T2) 15 minutes after the first measurement. The stress of the initial measurement induces hyperthermia.
-
-
Data Analysis: The stress-induced hyperthermia is calculated as the difference between T2 and T1. Compare the SIH in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests. A reduction in SIH indicates an anxiolytic-like effect.[1]
Visualizations
References
- 1. Activation of Metabotropic Glutamate Receptor 7 Is Required for Induction of Long-Term Potentiation at SC-CA1 Synapses in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent challenges in the development of an mGlu7 PAM in vivo tool compound: the discovery of VU6046980 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming XAP044 solubility issues in aqueous solutions.
Welcome to the technical support center for XAP044. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a particular focus on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist for the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][2][3][4] It exhibits its activity by binding to the Venus flytrap domain (VFTD) of the mGlu7 receptor, which is an extracellular domain.[2][4][5][6][7] This binding is distinct from the orthosteric site where agonists like L-glutamate bind and from the transmembrane domain where many other mGluR modulators act.[5][6][7][8] By binding to the VFTD, this compound is thought to prevent the closure of this domain, thereby acting as a noncompetitive antagonist.[5][6] This mechanism inhibits presynaptic neurotransmitter release and has shown potential for therapeutic applications in conditions such as post-traumatic stress disorder, epilepsy, stress, anxiety, and depression in rodent models.[1][3][5][6][7][9]
Q2: I am having trouble dissolving this compound in my aqueous buffer for my experiment. What are its solubility properties?
This compound is a hydrophobic molecule and is known to have poor solubility in aqueous solutions. The available data indicates that it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[2][4] Information regarding its solubility in aqueous buffers is limited, and direct dissolution in aqueous media is not recommended. To work with this compound in aqueous experimental systems, it is necessary to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous solutions.
Problem: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of the solution.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous buffer. It's possible that the concentration you are trying to achieve exceeds its solubility limit in that specific medium.
-
Optimize Co-solvent Percentage: While it is desirable to keep the concentration of organic solvents low in biological assays, a slightly higher percentage of a co-solvent like DMSO or ethanol might be necessary to maintain this compound solubility. It is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent.
-
Incorporate Solubilizing Agents: If the above methods are not sufficient, consider using solubilizing agents.
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to help keep hydrophobic compounds in solution.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Data Presentation
Table 1: Reported Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 38.01 | [2][4] |
| DMSO | ≥ 131.53 | ≥ 50 | [1] |
| DMSO | 157.84 | 60 | [12] |
| DMSO | 20 | [3] | |
| Ethanol | 20 | 7.6 | [2][4] |
| Ethanol | 10 | [3] | |
| DMF | 20 | [3] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | [3] |
Note: The molecular weight of this compound is approximately 380.13 g/mol .[2][3][4][12] Values may vary slightly between suppliers.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.01 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[12]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[1]
Protocol 2: Preparation of a Working Aqueous Solution of this compound
This protocol outlines the steps for diluting the DMSO stock solution into an aqueous buffer.
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, HBSS)
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO required for your experiment.
-
Add the aqueous buffer to a new tube.
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiments. It is not recommended to store dilute aqueous solutions of this compound for extended periods.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of mGlu7 antagonism by this compound.
Experimental Workflow
Caption: Experimental workflow for preparing an aqueous solution of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. This compound | GluR | TargetMol [targetmol.com]
Accounting for the short half-life of XAP044 in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with XAP044, specifically addressing its short in vivo half-life.
Troubleshooting Guides
Issue 1: Rapid Clearance of this compound in Mouse Models
Question: Our in vivo mouse studies show a very short half-life for this compound (less than 30 minutes), making it difficult to achieve sustained target engagement. How can we address this?
Answer: The observed short half-life of this compound in mice is consistent with published data, which indicates a half-life of approximately 0.4 hours due to high total blood clearance.[1][2] Here is a systematic approach to manage this challenge:
-
Confirm Metabolic Stability:
-
Initial Step: The primary reason for the rapid clearance of this compound is likely extensive metabolism. Conduct an in vitro metabolic stability assay using mouse liver microsomes to confirm this.
-
Troubleshooting: If the compound is rapidly degraded in the presence of NADPH, this suggests Phase I metabolism (e.g., cytochrome P450 oxidation) is a major contributor. If degradation is also observed with UDPGA, Phase II metabolism (e.g., glucuronidation) may also be involved.
-
-
Optimize Dosing Regimen:
-
Initial Step: A single bolus dose may not be sufficient to maintain therapeutic concentrations.
-
Troubleshooting:
-
Continuous Infusion: For mechanistic or proof-of-concept studies where sustained exposure is critical, consider continuous infusion via an osmotic minipump.[2]
-
Frequent Dosing: If continuous infusion is not feasible, a more frequent dosing schedule (e.g., every 1-2 hours) may be necessary to maintain exposure, though this can introduce stress artifacts in behavioral studies.
-
-
-
Consider an Alternative Preclinical Species:
-
Initial Step: Pharmacokinetics can vary significantly between species.
-
Troubleshooting: this compound has a significantly longer half-life in rats (approximately 4.5 hours).[1] If the research question can be addressed in rats, this species may be more suitable for in vivo efficacy studies requiring sustained exposure.
-
Issue 2: High Variability in Pharmacokinetic Data
Question: We are observing high inter-animal variability in the plasma concentrations of this compound in our mouse pharmacokinetic studies. What could be the cause and how can we mitigate it?
Answer: High variability in pharmacokinetic data can arise from several factors, especially when dealing with a compound that has a short half-life.
-
Inconsistent Sampling Times:
-
Initial Step: With a rapidly cleared compound, even minor deviations in blood sampling times can lead to significant differences in measured concentrations.
-
Troubleshooting: Create a detailed and strict timetable for blood sampling. For a compound with a half-life of ~24 minutes, early time points are critical. Consider a sampling schedule such as 2, 5, 15, 30, 60, and 120 minutes post-dose.
-
-
Stress-Induced Physiological Changes:
-
Initial Step: Handling and restraint can induce stress, which may alter blood flow and metabolism, thereby affecting pharmacokinetics.
-
Troubleshooting:
-
Acclimatization: Ensure animals are properly acclimated to the experimental conditions and handling procedures.
-
Efficient Sampling: Use a consistent and rapid blood sampling technique to minimize stress. The saphenous vein or submandibular vein are common sites for serial sampling in mice.
-
-
-
Formulation Issues:
-
Initial Step: Poor solubility or an unstable formulation can lead to inconsistent absorption.
-
Troubleshooting: Ensure the formulation is homogenous and stable throughout the dosing period. For intraperitoneal (i.p.) or oral (p.o.) administration, sonicate or vortex the formulation immediately before dosing each animal.
-
Frequently Asked Questions (FAQs)
Q1: Why is the half-life of this compound so much shorter in mice than in rats?
A1: The significant difference in the half-life of this compound between mice (0.4 hours) and rats (4.5 hours) is due to species-specific differences in drug metabolism and clearance.[1] Mice generally have a higher metabolic rate than rats, which can lead to faster clearance of drugs. The high total blood clearance observed in mice (76 ml/min/kg) compared to rats (12 ml/min/kg) is the primary driver of this difference.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1][3][4][5] Unlike many other mGluR modulators that bind to the transmembrane domain, this compound binds to the extracellular Venus flytrap domain (VFTD), preventing the conformational change required for receptor activation.[1][3][6]
Q3: How should I design my in vivo efficacy study in mice given the short half-life of this compound?
A3: For behavioral studies or other efficacy models in mice, it is crucial to time the experimental endpoint with the peak plasma and brain concentrations of this compound. Following intraperitoneal administration, high plasma and brain concentrations are observed at 30 minutes post-dose.[1] Therefore, behavioral testing should be conducted within this timeframe. For studies requiring longer-term target engagement, continuous infusion via osmotic minipumps is the recommended approach.[2]
Q4: Can I administer this compound orally for my mouse studies?
A4: While oral administration is possible, it is not recommended for achieving consistent systemic exposure in mice due to low oral bioavailability (17%).[1] Intraperitoneal (i.p.) injection is the preferred route for behavioral pharmacology studies in mice to ensure more reliable and higher exposure.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats
| Parameter | Mouse | Rat | Reference |
| Half-life (t½) | 0.4 hours | 4.5 hours | [1] |
| Total Blood Clearance | 76 ml/min/kg | 12 ml/min/kg | [1] |
| Oral Bioavailability | 17% | 52% | [1] |
| Brain-to-Plasma Ratio | 0.4 - 0.6 | 0.4 - 0.6 | [1] |
| Plasma Protein Binding | >99% | >99% | [1] |
Experimental Protocols
Protocol 1: In Vivo Half-Life Determination of this compound in Mice
Objective: To determine the pharmacokinetic profile and half-life of this compound in mice following a single intravenous (IV) or intraperitoneal (IP) injection.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO in Ringer's solution)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a solution of this compound in the vehicle at the desired concentration.
-
Dosing:
-
IV Administration: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
IP Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via intraperitoneal injection.
-
-
Blood Sampling: Collect serial blood samples (approximately 30-50 µL) from the saphenous or submandibular vein at the following time points post-dosing: 2, 5, 15, 30, 60, 120, and 240 minutes. A terminal blood sample can be collected via cardiac puncture.
-
Plasma Preparation: Immediately place blood samples in EDTA-coated tubes and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to plot the plasma concentration-time curve and calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of this compound in mouse liver microsomes.
Materials:
-
This compound
-
Pooled mouse liver microsomes
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and mouse liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the reaction mixture and this compound solution at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the wells containing the reaction mixture and this compound (final concentration, e.g., 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile to the wells.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the remaining concentration of this compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Mechanism of action of this compound as an mGlu7 negative allosteric modulator.
Caption: Troubleshooting workflow for addressing the short half-life of this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. web.mit.edu [web.mit.edu]
Technical Support Center: Optimizing XAP044 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of XAP044 to minimize off-target effects in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).[1] Its novel mechanism of action involves binding to the extracellular Venus flytrap domain of the mGlu7 receptor, which is distinct from the orthosteric glutamate binding site and the transmembrane domain targeted by many other mGluR modulators.[2] This interaction prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling.
Q2: What are the known off-target effects of this compound?
Currently, a comprehensive public off-target profile for this compound across a wide range of receptors and kinases is not available. However, studies have demonstrated its high selectivity for mGlu7 over other mGlu receptor subtypes. As this compound contains a chromen-4-one scaffold, it is prudent to consider potential off-targets associated with this chemical class, which may include other enzymes or receptors, though specific interactions for this compound have not been reported.[3][4][5][6] Researchers should empirically determine potential off-target effects in their specific experimental system.
Q3: How does mGlu7 signaling impact cellular function?
mGlu7 is a Gi/o-coupled receptor primarily located on presynaptic terminals.[7] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[8] This cascade ultimately modulates neurotransmitter release, most often inhibiting the release of glutamate and GABA.[7][9]
Troubleshooting Guide
Issue 1: Observed cellular effects are inconsistent with known mGlu7 signaling.
-
Possible Cause: Off-target effects at the current this compound concentration.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for this compound in your primary assay to determine the minimal effective concentration.
-
Selectivity Profiling: If resources permit, perform a selectivity screen against a panel of relevant receptors and kinases to identify potential off-targets.
-
Control Experiments: Include control cell lines that do not express mGlu7 to distinguish between on-target and off-target effects.
-
Literature Review: Investigate the known pharmacology of chromen-4-one derivatives to anticipate potential off-target families.[3][4][5][6]
-
Issue 2: High degree of cytotoxicity observed in cell-based assays.
-
Possible Cause: Off-target effects leading to cellular toxicity or non-specific chemical toxicity at high concentrations.
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a broad range of this compound concentrations to determine the cytotoxic threshold.
-
Optimize Incubation Time: Reduce the incubation time with this compound to the minimum required to observe the desired on-target effect.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Agonist | IC50 | Reference |
| [35S]GTPγS Binding | CHO cells expressing human mGlu7b | DL-AP4 | 2.8 μM | [10] |
| Ca2+ Mobilization | CHO cells expressing chimeric mGlu7/5a | DL-AP4 | 1.0 μM | [10] |
| Long-Term Potentiation (LTP) Inhibition | Mouse brain slices (lateral amygdala) | - | 88 nM |
Table 2: In Vivo Dosage and Administration of this compound in Mice
| Administration Route | Dose Range | Vehicle | Observed Effects | Reference |
| Intraperitoneal | 10 - 100 mg/kg | 10% Neoral® vehicle, 0.4% methylcellulose | Anti-stress, antidepressant-, and anxiolytic-like efficacy | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on the phosphorylation of proteins downstream of mGlu7 signaling, such as components of the cAMP/PKA pathway.
-
Cell Treatment: Plate and grow cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., phospho-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Canonical mGlu7 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound dosage and validating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential for Metabotropic Glutamate Receptor 7 Modulators in Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
XAP044 Technical Support Center: Understanding the Impact of High Plasma Protein Binding on Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of high plasma protein binding of XAP044 on its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it a critical parameter in drug development?
A1: Plasma protein binding (PPB) refers to the reversible binding of a drug to proteins in the blood plasma.[1] This interaction is crucial because only the unbound or "free" fraction of a drug is pharmacologically active and able to diffuse through cell membranes to reach its target site.[1][2] The bound portion of the drug acts as a reservoir, is generally not available for metabolism or excretion, and does not contribute to the therapeutic effect.[1][3] Therefore, a high degree of plasma protein binding can significantly influence a drug's distribution, half-life, and efficacy.[3][4]
Q2: How does high plasma protein binding, as observed with this compound, affect its bioavailability?
A2: High plasma protein binding can lead to lower bioavailability, particularly for orally administered drugs. Bioavailability is the proportion of an administered drug that reaches the systemic circulation unchanged. When a drug is highly bound to plasma proteins, the concentration of the free drug in the plasma is low. This can limit the amount of drug available to distribute into tissues and exert its pharmacological effect.[5] For instance, this compound has been shown to have high plasma protein binding of over 99%.[6] This high binding contributes to its low oral bioavailability of 17% in mice, as a smaller fraction of the absorbed drug is free to circulate and reach its target.[6]
Q3: What are the specific pharmacokinetic data for this compound regarding its plasma protein binding and bioavailability?
A3: In vivo studies have demonstrated that this compound exhibits high plasma protein binding and variable oral bioavailability between species. In both mice and rats, the plasma protein binding of this compound is greater than 99%.[6] However, its pharmacokinetic profile differs significantly between the two species. In mice, this compound has a low oral bioavailability of 17%, a high total blood clearance of 76 ml/min/kg, and a very short half-life of 0.4 hours.[6] In contrast, rats show a much better pharmacokinetic profile with a good oral bioavailability of 52%, a lower plasma clearance of 12 ml/min/kg, and a longer half-life of 4.5 hours.[6]
Q4: If a compound has high plasma protein binding, will it always have low bioavailability?
A4: Not necessarily. While high plasma protein binding can be a contributing factor to low bioavailability, the relationship is complex and influenced by other factors such as the drug's absorption characteristics, metabolism (first-pass effect), and elimination rate.[7][8] A drug with high PPB may still have acceptable bioavailability if it is very well absorbed and has a low rate of metabolism. The key is the concentration of the unbound drug at the site of action.
Troubleshooting Guide
Q: We've observed low oral bioavailability for our compound, and we suspect high plasma protein binding is the cause. How can we confirm this?
A: To determine if high plasma protein binding is the primary reason for low oral bioavailability, a systematic approach is needed. First, you should perform an in vitro plasma protein binding assay, such as equilibrium dialysis or ultrafiltration, to quantify the percentage of the drug that binds to plasma proteins.[4][9][10] If the binding is high (typically >90%), this is a strong indicator.[4] Concurrently, you should conduct an intravenous (IV) pharmacokinetic study. By comparing the area under the curve (AUC) from the oral and IV routes, you can calculate the absolute bioavailability.[11] If the bioavailability is low despite good absorption (which can be assessed through other in vitro models like Caco-2 permeability assays), then high first-pass metabolism or high plasma protein binding are likely culprits.
Q: Our in vitro plasma protein binding results for this compound are inconsistent between experiments. What are the potential sources of variability?
A: Inconsistent results in plasma protein binding assays can arise from several factors. One common issue is non-specific binding of the compound to the experimental apparatus, such as the dialysis membrane or ultrafiltration device.[10][12] It is also crucial to ensure the stability of the compound in plasma during the incubation period.[13] The source and quality of the plasma can also introduce variability. Finally, the analytical method used for quantification, typically LC-MS/MS, must be validated for accuracy and precision in both the buffer and plasma matrices.[12][14]
Q: We have confirmed that this compound has high plasma protein binding (>99%). What strategies can we consider to improve its bioavailability?
A: Improving the bioavailability of a highly protein-bound drug can be challenging and often involves medicinal chemistry efforts to modify the compound's structure. One approach is to reduce the lipophilicity of the molecule, as highly lipophilic compounds tend to exhibit higher plasma protein binding. Another strategy is to alter the acidic or basic properties of the compound to reduce ionic interactions with plasma proteins like albumin.[15] From a formulation perspective, specialized drug delivery systems, such as lipid-based formulations or nanoparticles, can sometimes improve the absorption and bioavailability of poorly soluble and highly protein-bound drugs.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice and Rats
| Parameter | Mice | Rats |
| Plasma Protein Binding | >99% | >99% |
| Oral Bioavailability | 17% | 52% |
| Total Blood/Plasma Clearance | 76 ml/min/kg | 12 ml/min/kg |
| Apparent Terminal Half-life | 0.4 hours | 4.5 hours |
Data sourced from in vivo studies on this compound.[6]
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a method for determining the in vitro plasma protein binding of this compound.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)[12]
-
Control compound with known plasma protein binding (e.g., warfarin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma (from the species of interest, e.g., mouse, rat, human)
-
Equilibrium dialysis apparatus (e.g., RED device)[4]
-
Semi-permeable dialysis membrane (e.g., 10,000 Da molecular weight cutoff)[14]
-
Incubator shaker set to 37°C
-
LC-MS/MS system for quantification[14]
2. Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve soaking in ultrapure water.[12]
-
Spike the control plasma with this compound to the desired final concentration (e.g., 1-5 µM).[14]
-
Load the plasma containing this compound into the donor chamber of the dialysis unit.
-
Load an equal volume of PBS into the receiver chamber.
-
Assemble the dialysis unit and place it in an incubator shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).[14]
-
At the end of the incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers.[12]
-
Analyze the concentration of this compound in both aliquots using a validated LC-MS/MS method.
-
Calculate the percent unbound and percent bound using the following formulas:[12]
-
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100
-
% Bound = 100 - % Unbound
-
Protocol 2: In Vivo Bioavailability Study in Rodents
This protocol outlines a general procedure for a single-dose, crossover in vivo bioavailability study.[16]
1. Animals and Housing:
-
Use normal, healthy adult rodents (e.g., mice or rats) of a single strain.
-
House the animals in appropriate conditions with a controlled light-dark cycle and access to food and water.
-
Fast the animals overnight before dosing.[16]
2. Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound formulated in a suitable vehicle via a tail vein.
-
Oral (PO) Administration: Administer a single dose of this compound formulated in a suitable vehicle via oral gavage.
-
A crossover design is recommended, where the same group of animals receives both the IV and PO doses with a sufficient washout period between administrations.[16]
3. Blood Sampling:
-
Collect serial blood samples at predetermined time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.[16]
-
Process the blood samples to obtain plasma.
4. Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated bioanalytical method (e.g., LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data for both the IV and PO routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100
-
Visualizations
Caption: Impact of High Plasma Protein Binding on Drug Availability.
Caption: Experimental Workflow for Investigating PPB and Bioavailability.
References
- 1. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Plasma Protein Binding - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Significance of protein binding in pharmacokinetics and pharmacodynamics. [scholars.duke.edu]
- 8. Pharmacological and Pharmacokinetic Profile of Cannabidiol in Human Epilepsy: A Review of Metabolism, Therapeutic Drug Monitoring, and Interactions with Antiseizure Medications [mdpi.com]
- 9. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. fda.gov [fda.gov]
- 12. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Pharmacokinetics, bioavailability, and plasma protein binding study of glytrexate, a novel multitarget antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 15. researchgate.net [researchgate.net]
- 16. 21 CFR § 320.26 - Guidelines on the design of a single-dose in vivo bioavailability or bioequivalence study. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Technical Support Center: Addressing Potential XAP044 Batch-to-Batch Variability
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using the novel MEK1/2 inhibitor, XAP044. Batch-to-batch variability is a common challenge in experimental research that can arise from minor differences in chemical synthesis, purification, or handling.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, diagnose, and resolve potential inconsistencies between different lots of this compound, ensuring the reproducibility and reliability of your experimental results.[4]
Troubleshooting Guides
This section is designed to help you address specific issues you may encounter during your experiments with different batches of this compound.
Issue 1: I'm observing a significant shift in the IC50 value of this compound with a new batch.
A shift in the half-maximal inhibitory concentration (IC50) is a critical indicator of a potential difference in the biological activity between batches. Follow these steps to troubleshoot the issue:
Step 1: Verify Solution Preparation and Handling
-
Concentration Verification: Re-verify the concentration of your stock solutions for both the old and new batches. Errors in weighing the compound or in solvent addition are common sources of variability.
-
Solubility: Ensure that the compound is fully dissolved in your solvent (e.g., DMSO). Precipitates in your stock solution can lead to inaccurate dilutions.[5]
-
Storage and Stability: Confirm that both batches have been stored under the recommended conditions (e.g., -20°C, protected from light) and that repeated freeze-thaw cycles have been avoided.[6] Compound degradation can lead to a loss of activity.[5]
Step 2: Perform Analytical Chemistry Checks If the issue persists after verifying your solution preparation, a more detailed analysis of the new batch is recommended. Compare the results with the certificate of analysis (CoA) provided with the batch and, if possible, with data from a previous batch that performed as expected.
| Parameter | Recommended Method | Acceptance Criteria | Potential Implication of Deviation |
| Identity | LC-MS (Liquid Chromatography-Mass Spectrometry) | Mass matches the expected molecular weight of this compound. | The compound may not be this compound. |
| Purity | HPLC (High-Performance Liquid Chromatography) | Purity should be ≥98%. | Impurities may interfere with the assay or have off-target effects. |
| Concentration | qNMR (Quantitative Nuclear Magnetic Resonance) | Concentration should be within ±5% of the stated value. | Inaccurate stock concentration will lead to incorrect dilutions. |
Step 3: Standardize Your Biological Assay
-
Cell Culture Conditions: Ensure consistency in cell passage number, cell confluency, and serum batch, as these can significantly impact cellular responses.[5]
-
Reagent Consistency: Use the same batches of all other reagents (e.g., media, ATP, substrate) for your comparative experiments.
-
Controls: Run a positive control (a known MEK1/2 inhibitor) and a negative control (vehicle only) in parallel to ensure the assay is performing correctly.
Issue 2: My Western blot results for downstream pathway inhibition (e.g., p-ERK) are inconsistent between batches.
Inconsistent inhibition of downstream signaling molecules like phosphorylated ERK (p-ERK) can also point to variability in compound activity.
Step 1: Review Basic Experimental Parameters
-
Treatment Time and Concentration: Double-check that you have used the same treatment times and final concentrations of this compound for all experiments.
-
Loading Controls: Ensure that your loading controls (e.g., total ERK, GAPDH, or β-actin) are consistent across all lanes, indicating equal protein loading.
Step 2: Perform a Dose-Response Experiment Run a dose-response experiment with both the old and new batches of this compound on the same Western blot. This will allow for a direct comparison of their potency in inhibiting ERK phosphorylation.
Example Data Presentation: Dose-Response of p-ERK Inhibition
| This compound Concentration | Batch A: % p-ERK Inhibition (relative to vehicle) | Batch B: % p-ERK Inhibition (relative to vehicle) |
| 1 nM | 15% | 12% |
| 10 nM | 55% | 52% |
| 100 nM | 95% | 93% |
| 1 µM | 98% | 97% |
In this example, the data shows comparable inhibition between the two batches, suggesting the variability may lie elsewhere in the experimental protocol.
Step 3: Assess Compound Stability in Media Small molecule inhibitors can be unstable in cell culture media.[7] If a new batch appears less potent, it could be degrading more rapidly.
-
Protocol: A simplified stability test involves incubating this compound in your cell culture medium at 37°C for the duration of your experiment (e.g., 24 hours). At various time points, take an aliquot and analyze the remaining compound concentration by HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability for a small molecule inhibitor like this compound?
A1: The primary causes of batch-to-batch variability often stem from the chemical manufacturing process.[3] These can include slight differences in raw materials, reaction conditions (temperature, pressure), and purification methods.[2] This can lead to variations in purity, the presence of different impurities, or even different physical forms (polymorphs) of the compound, which can affect solubility and bioavailability.[8]
Q2: I have received a new batch of this compound. What are the minimum validation steps I should perform before using it in my critical experiments?
A2: Before using a new batch in critical experiments, it is highly recommended to perform a set of validation checks to ensure its quality and consistency.[9] The following workflow is a good starting point:
Q3: How does the MAPK/ERK signaling pathway work, and where does this compound act?
A3: The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] It is often hyperactivated in various cancers.[12] The pathway is initiated by growth factor binding to receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK1/2, and finally ERK1/2.[13] this compound is a selective inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling.[14]
Q4: What should I do if my troubleshooting efforts do not resolve the inconsistency?
A4: If you have followed the troubleshooting steps and are still observing significant variability, it is important to contact technical support. Please provide the following information to help us assist you more effectively:
-
The lot numbers of the this compound batches you are comparing.
-
A detailed description of the issue you are observing.
-
The experimental protocols you have used.
-
Any data you have generated, including analytical chemistry results and biological assay data.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
-
Objective: To determine the purity of a batch of this compound.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Analytical HPLC system with a C18 column
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare mobile phase A: 0.1% formic acid in water.
-
Prepare mobile phase B: 0.1% formic acid in acetonitrile.
-
Set up a gradient elution method (e.g., 5% to 95% B over 15 minutes).
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 5 µL of the this compound solution.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.
-
Protocol 2: Cell-Based Assay for IC50 Determination
-
Objective: To determine the IC50 of this compound by measuring the inhibition of ERK phosphorylation.
-
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Lysis buffer
-
Antibodies for p-ERK, total ERK, and a loading control
-
Western blot reagents and equipment
-
-
Procedure:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Treat the cells with the different concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform a Western blot analysis using antibodies against p-ERK, total ERK, and a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK or loading control signal. Plot the percentage of p-ERK inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 4. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 10. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Mitigating potential artifacts in XAP044 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential artifacts in experiments involving XAP044, a selective metabotropic glutamate (B1630785) receptor 7 (mGlu7) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7).[1][2] Unlike many other mGlu receptor modulators that bind within the transmembrane domain, this compound has a novel mechanism of action, binding to the extracellular Venus flytrap (VFT) domain of the mGlu7 receptor.[1][3] This interaction prevents the conformational changes necessary for receptor activation by endogenous ligands like glutamate.
Q2: What are the key research applications for this compound?
A2: this compound is primarily used in neuroscience research to investigate the role of the mGlu7 receptor in various physiological and pathological processes. It has demonstrated efficacy in rodent models for studying stress, anxiety, and depression-related behaviors.[1] Additionally, it is a valuable tool for examining synaptic plasticity, such as long-term potentiation (LTP), particularly in brain regions like the amygdala.[1][4]
Q3: In what solvents can I dissolve this compound and what are the recommended storage conditions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 100 mM and in ethanol (B145695) up to 20 mM.[2] For long-term storage, it is recommended to store the compound at -20°C.[2]
Q4: What is a typical effective concentration for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the experimental preparation. For instance, in brain slice electrophysiology experiments studying LTP in the lateral amygdala, this compound has shown a half-maximal inhibitory concentration (IC50) of 88 nM.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping to ensure data integrity and avoid common artifacts.
| Issue/Artifact | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer | - Poor solubility of this compound in aqueous solutions. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - When diluting to the final working concentration in your aqueous experimental buffer, ensure the final DMSO concentration is sufficient to maintain solubility, but not so high as to affect your experimental system (typically ≤ 0.1%). - Vortex the final solution thoroughly before application. - If solubility issues persist, sonication may be used to aid dissolution. |
| Inconsistent or no observable effect of this compound | - Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. - Inaccurate concentration: Pipetting errors or inaccurate initial weighing of the compound. - Low receptor expression: The experimental system (e.g., cell line, brain region) may have low endogenous expression of mGlu7 receptors. | - Compound Integrity: Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C. Protect from light. - Concentration Verification: Use calibrated pipettes and a precision balance. Prepare fresh dilutions for each experiment. - Confirm Receptor Presence: Before extensive experimentation, verify the expression of mGlu7 receptors in your system using techniques like Western blotting, qPCR, or immunohistochemistry. |
| Apparent off-target effects | - High compound concentration: Using concentrations significantly above the known IC50 can lead to non-specific binding and engagement of other targets. - Lipophilicity: Increased lipophilicity can sometimes be associated with undesirable off-target effects. | - Dose-Response Curve: Perform a dose-response curve to determine the optimal concentration that elicits the desired effect without causing non-specific effects. Start with concentrations around the known IC50 (e.g., 88 nM for LTP inhibition). - Control Experiments: Include appropriate controls, such as testing this compound in mGlu7-deficient (knockout) animals or cells to confirm that the observed effect is mGlu7-dependent.[1] |
| Vehicle (e.g., DMSO) control shows an effect | - The concentration of the vehicle is too high and is affecting the biological system. | - Keep the final concentration of the vehicle consistent across all experimental groups, including the untreated control. - Ensure the vehicle concentration is as low as possible (ideally ≤ 0.1%) and does not independently alter the measured parameters. |
| Variability in in vivo behavioral results | - Pharmacokinetic variability: Differences in absorption, distribution, metabolism, and excretion (ADME) between individual animals. - Route of administration: The method of delivery (e.g., intraperitoneal, oral) can influence bioavailability. - Stress induced by handling and injection. | - Consistent Dosing Regimen: Administer this compound at the same time of day for all animals. Ensure accurate dosing based on body weight. - Acclimatization: Allow animals to acclimatize to the experimental room and handling procedures before the start of the experiment to minimize stress-induced variability. - Appropriate Controls: Always include a vehicle-treated control group that undergoes the exact same procedures as the this compound-treated group. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Assay | Preparation | Agonist | IC50 | Reference |
| Long-Term Potentiation (LTP) Inhibition | Mouse brain slices (lateral amygdala) | N/A (electrically stimulated) | 88 nM | [1][2] |
| [³⁵S]GTPγS binding | CHO cells expressing mGlu7a | AMN082 (3 µM) | ~2.5 µM | [4] |
| [³⁵S]GTPγS binding | CHO cells expressing mGlu7a | DL-AP4 (4 mM) | ~2.5 µM | [4] |
Table 2: In Vivo Experimental Parameters for this compound
| Species | Route of Administration | Dose Range | Observed Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 - 100 mg/kg | - Dose-proportional increase in plasma and brain concentrations. - Anti-stress, antidepressant-, and anxiolytic-like efficacy in behavioral paradigms. | [4] |
| Rat | Intravenous (i.v.) | 3 mg/kg | Used for pharmacokinetic profiling. | [4] |
| Rat | Oral (p.o.) | 30 mg/kg | Used for pharmacokinetic profiling. | [4] |
Experimental Protocols
1. Protocol for In Vitro Long-Term Potentiation (LTP) Experiments with this compound in Mouse Brain Slices
-
Slice Preparation:
-
Anesthetize a mouse (e.g., C57BL/6) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 KH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26 NaHCO₃, and 10 D-glucose.
-
Prepare acute coronal or horizontal slices (e.g., 300-400 µm thick) containing the amygdala using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode on the thalamic inputs to the lateral amygdala and a recording electrode in the lateral amygdala to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver test stimuli at a low frequency (e.g., every 20 seconds) to evoke a baseline fEPSP of 25-40% of the maximum.
-
Record a stable baseline for at least 10-20 minutes.
-
-
This compound Application and LTP Induction:
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution in aCSF to the desired final concentration (e.g., 100 nM) immediately before use. The final DMSO concentration should be ≤ 0.1%.
-
Switch the perfusion to the aCSF containing this compound (or vehicle control) and allow it to perfuse for at least 20 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation protocol (e.g., five 1-second trains of 100 Hz stimuli, delivered every 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline slope for each slice.
-
Compare the degree of potentiation between the vehicle-treated and this compound-treated slices.
-
2. Protocol for In Vivo Behavioral Assessment of this compound in Mice
-
Animals and Housing:
-
Use adult male mice (e.g., C57BL/6) and house them individually under standard laboratory conditions (12:12-h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle. For intraperitoneal (i.p.) injection, this could be a solution containing DMSO, Tween 80, and saline. The exact formulation should be optimized for solubility and tolerability.
-
Administer this compound or vehicle via i.p. injection at a specific time point before the behavioral test (e.g., 30 minutes). The volume of injection should be consistent across animals (e.g., 10 ml/kg).
-
-
Behavioral Testing (Example: Elevated Plus Maze):
-
The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
30 minutes after this compound or vehicle injection, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms, and the number of entries into each arm type.
-
An anxiolytic-like effect is typically indicated by a significant increase in the time spent in and/or the number of entries into the open arms in the this compound-treated group compared to the vehicle-treated group.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Mechanism of action of this compound on the mGlu7 receptor.
Caption: Experimental workflow for in vitro LTP experiments with this compound.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting XAP044 concentration for different cell lines.
This technical support center provides guidance on the use of XAP044, a selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). Below you will find frequently asked questions and troubleshooting guides to assist your research and drug development professionals in effectively utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist of the mGlu7 receptor.[1] Unlike many other mGlu receptor modulators that bind to the transmembrane domain, this compound has a unique mode of action, binding to the extracellular Venus flytrap domain (VFTD) of the receptor.[1][2][3][4] This interaction prevents the conformational change (closure of the Venus flytrap domain) that is necessary for receptor activation by an agonist, thereby inhibiting the downstream signaling cascade.[3][4] Specifically, it disrupts a G protein signaling pathway associated with the mGlu7 receptor.[5]
Q2: What is a typical starting concentration for this compound in a new cell line?
A typical starting point for in vitro cell-based assays is to perform a dose-response curve. Based on published data, concentrations ranging from low nanomolar to micromolar have been shown to be effective. For instance, the half-maximal blockade of lateral amygdala long term potentiation (LTP) in brain slices was observed at 88 nM.[1] In recombinant cell lines, such as CHO cells expressing a chimeric mGlu7/5a receptor, the IC50 for inhibiting a Ca2+ response was 1.0 μM.[6] Therefore, a good starting range for a dose-response experiment would be from 10 nM to 100 μM.
Q3: How should I determine the optimal this compound concentration for my specific cell line and assay?
The optimal concentration of this compound is highly dependent on the cell line, the expression level of the mGlu7 receptor, and the specific assay being used. To determine the optimal concentration, it is essential to perform a dose-response experiment.
Troubleshooting Guide
Issue: I am not observing any effect of this compound in my cell line.
-
Confirm mGlu7 Expression: The primary reason for a lack of effect is the absence or low expression of the mGlu7 receptor in your cell line. Verify the expression of mGlu7 at both the mRNA and protein levels using techniques like qPCR, western blotting, or flow cytometry.
-
Agonist Concentration: If you are testing the antagonistic effect of this compound, ensure that the agonist you are using is at an appropriate concentration (e.g., EC50 or EC80) to elicit a measurable response that can be inhibited.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO.[6] Ensure that the final concentration of DMSO in your cell culture media is low (typically <0.1%) to avoid solvent-induced artifacts. Also, confirm the stability of this compound under your experimental conditions.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the changes induced by this compound. Consider using a more direct or sensitive readout of mGlu7 activity, such as measuring downstream signaling events like changes in cAMP levels or G-protein activation.[6]
Issue: I am observing high background or off-target effects.
-
Lower this compound Concentration: High concentrations of any compound can lead to off-target effects. If you are observing unexpected results, try lowering the concentration of this compound.
-
Use a Control Cell Line: To confirm that the observed effects are specific to mGlu7, use a control cell line that does not express the receptor. This could be the parental cell line from which your mGlu7-expressing line was derived.
-
Selectivity Profiling: While this compound is reported to be selective for mGlu7, it's good practice to test for effects on other related receptors if your experimental system expresses them. For example, weak antagonist activity has been noted at the mGlu8 subtype at higher concentrations (IC50 of 33 ± 9 μm).[6]
Quantitative Data Summary
| Assay Type | Cell Line/System | Agonist (Concentration) | This compound IC50 / Effective Concentration | Reference |
| Lateral Amygdala Long Term Potentiation (LTP) | Wild Type Mouse Brain Slices | - | 88 nM (half-maximal blockade) | [1] |
| [35S]GTPγS Binding Assay | CHO cells expressing human mGlu7b | DL-AP4 (EC20 = 100 μM and EC90 = 4000 μM) | Complete blockade up to 20 μM | [6] |
| cAMP Assay | Cells expressing mGlu7 | - | Weak antagonist activity (IC50 = 33 ± 9 μM at mGlu8) | [6] |
| Intracellular Ca2+ Response | CHO cells expressing chimeric mGlu7/5a receptor | DL-AP4 (EC80 = 4000 μM) | 1.0 μM | [6] |
| In vivo (chronic infusion) | Male C57BL/6 mice | - | 1 µM, 10 µM, 100 µM | [7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Calcium Flux Assay in a Recombinant Cell Line
This protocol is adapted from studies using CHO cells expressing a chimeric mGlu7/5a receptor.[6]
-
Cell Preparation:
-
Plate CHO cells stably expressing the mGlu7/5a chimeric receptor in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in an appropriate assay buffer to create a concentration range (e.g., 10 nM to 100 μM).
-
Also, prepare a solution of your chosen mGlu7 agonist (e.g., L-AP4 or LSP4-2022) at a concentration that elicits a submaximal response (EC80).
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Add the agonist solution to all wells (except for negative controls).
-
Immediately begin reading the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the agonist response as a function of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Caption: Mechanism of this compound action on the mGlu7 receptor.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of XAP044 and MMPIP: Efficacy and Mechanism of Action as mGlu7 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), XAP044 and MMPIP. Both compounds are valuable research tools for investigating the physiological roles of mGlu7 and hold potential for therapeutic development in neurological and psychiatric disorders. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and experimental protocols.
At a Glance: Key Differences and Similarities
| Feature | This compound | MMPIP |
| Target | Metabotropic Glutamate Receptor 7 (mGlu7) | Metabotropic Glutamate Receptor 7 (mGlu7) |
| Mechanism of Action | Negative Allosteric Modulator (NAM) / Antagonist | Negative Allosteric Modulator (NAM) / Antagonist |
| Binding Site | Extracellular Venus Flytrap Domain (VFTD)[1][2][3][4] | Allosteric site, likely within the transmembrane domain[5][6] |
| Reported Efficacy | Anxiolytic, antidepressant, and anti-stress effects; analgesic in neuropathic pain models[3][7][8] | Anxiolytic, antidepressant-like effects; analgesic in neuropathic pain models; impairs cognitive performance in some models[7][8][9] |
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the in vitro potency of this compound and MMPIP from various functional assays. It is important to note that assay conditions, such as the agonist and cell system used, can influence the measured potency.
Table 1: In Vitro Potency of this compound
| Assay Type | Agonist | Cell Line | Species | IC50 | Reference |
| Lateral Amygdala Long-Term Potentiation (LTP) | - | Mouse Brain Slices | Mouse | 88 nM | [3] |
| [³⁵S]GTPγS Binding | DL-AP4 (4 mM) | CHO | Human | 2.8 µM | [10] |
| Calcium Mobilization | L-AP4 | HEK293 (co-expressed with Gα15) | Rat | ~1-4 µM (assay dependent) | [11] |
Table 2: In Vitro Potency of MMPIP
| Assay Type | Agonist | Cell Line | Species | IC50 / KB | Reference |
| Calcium Mobilization | L-AP4 | CHO (co-expressed with Gα15) | Rat | IC50 = 26 nM | [5][12] |
| cAMP Accumulation | L-AP4 | CHO | Rat | IC50 = 220 nM | [5][12] |
| cAMP Accumulation | L-AP4 | CHO (co-expressed with Gα15) | Human | IC50 = 610 nM | [12] |
| Binding Affinity | - | - | - | KB = 24-30 nM | [12] |
Mechanism of Action: A Tale of Two Binding Sites
A primary distinction between this compound and MMPIP lies in their binding sites on the mGlu7 receptor, which dictates their mode of allosteric modulation.
This compound uniquely binds to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor[1][2][3][4]. This is the same domain where the endogenous agonist, glutamate, binds. By binding to a site distinct from the glutamate binding pocket within the VFTD, this compound prevents the conformational change—the "closing" of the Venus flytrap—that is necessary for receptor activation[2][4]. This novel mechanism of action makes this compound a valuable tool for probing the intricacies of mGlu7 receptor activation.
MMPIP , in contrast, is considered a classical negative allosteric modulator[5]. While its precise binding site has not been as definitively characterized as that of this compound, it is understood to bind to an allosteric site likely located within the seven-transmembrane (7TM) domain of the receptor. This is a common binding region for allosteric modulators of G-protein coupled receptors. MMPIP does not compete with the binding of orthosteric ligands like glutamate, but rather, it reduces the maximal response to agonist stimulation[5].
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MMPIP - Wikipedia [en.wikipedia.org]
- 7. MMPIP, an mGluR7-selective negative allosteric modulator, alleviates pain and normalizes affective and cognitive behavior in neuropathic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a novel metabotropic glutamate receptor 7 negative allosteric modulator, 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazonolo[4,5-c]pyridin-4(5H)-one (MMPIP), on the central nervous system in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle of mGlu7 Antagonists: XAP044 vs. ADX71743
In the landscape of neuroscience research and drug development, the metabotropic glutamate (B1630785) receptor 7 (mGlu7) has emerged as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety and depression.[1] Two key pharmacological tools in the investigation of mGlu7 function are XAP044 and ADX71743. This guide provides a detailed comparison of these two mGlu7 antagonists, summarizing their performance based on available experimental data, outlining their distinct mechanisms of action, and providing insights into the experimental protocols used for their characterization.
At a Glance: Key Differences
| Feature | This compound | ADX71743 |
| Mechanism of Action | Orthosteric-like antagonist | Negative Allosteric Modulator (NAM) |
| Binding Site | Venus flytrap domain (VFTD) | Transmembrane domain |
| Reported Potency (IC50) | 88 nM (LTP inhibition)[2]; 2.8 µM ([35S]GTPγS)[3]; 1-4 µM (functional assays)[1] | 22 nM (vs. Glutamate)[4]; 125 nM (vs. L-AP4)[4]; 300 nM (in-house cell lines)[4] |
| Selectivity | High selectivity for mGlu7 over other mGluRs and GABAB receptors.[1][5] | Highly selective for mGlu7.[4] |
| In Vivo Activity | Anxiolytic-like and antidepressant-like effects in rodents.[6] | Anxiolytic-like activity in rodents.[4][7][8] |
Unraveling the Mechanisms: How They Work
The most fundamental difference between this compound and ADX71743 lies in their mechanism of action and binding sites on the mGlu7 receptor.
This compound is a novel antagonist that binds to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor.[5][9] This is the same domain where the endogenous agonist, glutamate, binds. By occupying this site, this compound acts as an "orthosteric-like" antagonist, directly preventing the activation of the receptor by its natural ligand.[10] This mode of action is distinct from many other mGlu receptor modulators.[10][11]
ADX71743 , on the other hand, is a negative allosteric modulator (NAM).[4][12] It binds to a different site on the receptor, located within the seven-transmembrane domain.[13] Instead of directly competing with glutamate, ADX71743's binding induces a conformational change in the receptor that reduces its affinity for and/or the efficacy of the agonist. This noncompetitive mechanism of inhibition is a hallmark of allosteric modulators.
References
- 1. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. mGlu7 Antagonist, this compound [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Selectivity of XAP044 for Metabotropic Glutamate Receptor 7 (mGlu7)
A Comparative Guide for Researchers
This guide provides an objective comparison of XAP044's performance against other alternatives, supported by experimental data, to validate its selectivity for the metabotropic glutamate (B1630785) receptor 7 (mGlu7). It is intended for researchers, scientists, and drug development professionals working on mGlu7 and related neurological pathways.
Introduction to this compound
This compound is a potent and selective antagonist of the mGlu7 receptor.[1] Unlike many other mGlu receptor modulators that bind within the transmembrane domain, this compound features a novel mechanism of action by binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor.[2][3][4] This unique binding site is near the orthosteric agonist binding site for L-glutamate.[2] By binding to the VFTD, this compound is thought to prevent the conformational change required for receptor activation.[4] This mode of action contributes to its selectivity and makes it a valuable tool for studying the physiological and pathological roles of mGlu7. The compound is brain-penetrant and has demonstrated anti-stress, antidepressant, and anxiolytic-like effects in rodent models.[1][3]
Comparative Selectivity Profile of this compound
The selectivity of this compound for mGlu7 has been evaluated against other mGlu receptors and a panel of other G-protein coupled receptors (GPCRs). The following table summarizes the available quantitative data on its inhibitory potency (IC50).
| Target | Ligand | IC50 (µM) | Assay Type | Species |
| mGlu7b | This compound | 2.8 - 3.0 | [³⁵S]GTPγS binding | Human |
| mGlu7 | This compound | 0.088 | Lateral Amygdala LTP | Mouse |
| mGlu6 | This compound | >10 | [³⁵S]GTPγS binding | Human |
| mGlu4 | This compound | >10 | [³⁵S]GTPγS binding | Human |
| mGlu5a | This compound | >20 | Agonist-stimulated Ca²⁺ response | Not Specified |
| GABA-B | This compound | >10 | [³⁵S]GTPγS binding | Human |
| Vasopressin 1a | This compound | >20 | Agonist-stimulated Ca²⁺ response | Not Specified |
| Oxytocin (B344502) Receptor | This compound | >20 | Agonist-stimulated Ca²⁺ response | Not Specified |
| mGlu7b | LY341495 (Broad Spectrum Antagonist) | 0.9 | [³⁵S]GTPγS binding | Human |
| mGlu6 | LY341495 (Broad Spectrum Antagonist) | 0.4 | [³⁵S]GTPγS binding | Human |
Data compiled from multiple sources. Note that IC50 values can vary depending on the specific assay conditions and the agonist used.
The data indicates that this compound is a potent inhibitor of mGlu7, with IC50 values in the nanomolar to low micromolar range depending on the assay. A study on long-term potentiation (LTP) in the lateral amygdala, an electrophysiological correlate of fear learning, reported a high potency with an IC50 of 88 nM.[3] In contrast, a [³⁵S]GTPγS binding assay showed a lower potency of 2.8-3.0 µM.[5] This difference may be attributed to the different biological systems and endpoints measured. Importantly, this compound shows significantly lower or no activity at other tested receptors, including mGlu6, mGlu4, mGlu5a, GABA-B, vasopressin 1a, and oxytocin receptors, demonstrating its high selectivity for mGlu7.[5] The lack of effect on LTP in mGlu7 deficient mice further confirms that its pharmacological action is mGlu7-dependent.[3]
Experimental Methodologies
The validation of this compound's selectivity relies on a combination of in vitro functional assays and ex vivo electrophysiological recordings.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest. Since mGlu7 is a Gi/o-coupled receptor, its activation by an agonist leads to the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human mGlu7b receptor.
-
Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at pH 7.4.
-
Reaction Mixture: The reaction mixture includes the cell membranes, the agonist (e.g., DL-AP4), GDP, and [³⁵S]GTPγS.
-
Incubation: To determine the antagonist activity of this compound, various concentrations of the compound are pre-incubated with the membranes before the addition of the agonist. The reaction is then initiated by the addition of [³⁵S]GTPγS and incubated at 30°C.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curves for this compound are generated to calculate its IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced G-protein activation.
Calcium Flux Assay
This assay is used to assess the activity of receptors that signal through changes in intracellular calcium concentration. While mGlu7 is primarily coupled to the inhibition of adenylyl cyclase, it can be engineered to couple to Gq/15 in recombinant cell lines, leading to a measurable calcium response upon activation.
Detailed Protocol:
-
Cell Culture: HEK293 cells stably co-expressing the mGlu7 receptor and a promiscuous G-protein (e.g., Gα15) are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.
-
Compound Addition: The cells are then treated with varying concentrations of this compound.
-
Agonist Stimulation: After an incubation period with the antagonist, a specific agonist for the receptor is added to stimulate a calcium response.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced calcium flux, and an IC50 value is calculated.
Electrophysiology: Lateral Amygdala Long-Term Potentiation (LTP)
This ex vivo technique assesses the effect of this compound on synaptic plasticity in a brain region highly relevant to the receptor's function. LTP in the lateral amygdala is considered a cellular correlate of fear learning.
Detailed Protocol:
-
Brain Slice Preparation: Acute coronal brain slices (300-400 µm thick) containing the amygdala are prepared from mice.
-
Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the lateral amygdala in response to stimulation of the thalamic afferents.
-
Baseline Recording: A stable baseline of synaptic transmission is recorded for at least 20 minutes.
-
Drug Application: this compound is bath-applied to the slices at various concentrations.
-
LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes after HFS to measure the magnitude of LTP.
-
Data Analysis: The effect of this compound on LTP is quantified by comparing the magnitude of potentiation in the presence of the compound to control conditions. An IC50 value for the inhibition of LTP can then be determined.
Visualizing Key Processes
To further illustrate the context of this compound's action, the following diagrams depict the mGlu7 signaling pathway and a typical experimental workflow for validating compound selectivity.
Caption: mGlu7 receptor signaling pathway at the presynaptic terminal.
References
- 1. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of XAP044 and Other mGlu7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of XAP044, a novel metabotropic glutamate (B1630785) receptor 7 (mGlu7) antagonist, with other selective mGlu7 antagonists, namely MMPIP and ADX71743. The objective is to present a clear overview of their respective pharmacological effects based on available preclinical data, aiding researchers in the selection of appropriate tool compounds for studies on mGlu7 function and its therapeutic potential.
Introduction to mGlu7 and its Antagonists
The metabotropic glutamate receptor 7 (mGlu7) is a presynaptic G protein-coupled receptor widely expressed in the central nervous system. It acts as a key regulator of neurotransmission, and its dysfunction has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and stress-related conditions. The development of selective mGlu7 antagonists is therefore of significant interest for both basic research and drug discovery.
This compound is a selective mGlu7 antagonist with a unique mechanism of action, binding to the extracellular Venus flytrap domain of the receptor.[1] This contrasts with many other allosteric modulators that target the transmembrane domain. MMPIP and ADX71743 are two other well-characterized selective negative allosteric modulators (NAMs) of mGlu7 and serve as important comparators for understanding the in vivo profile of this compound.
In Vivo Effects: A Comparative Summary
The in vivo effects of this compound, MMPIP, and ADX71743 have been evaluated in a range of rodent behavioral models assessing anxiety, depression, and cognitive function. A summary of the key findings is presented below, with detailed quantitative data provided in the subsequent tables.
This compound
This compound has demonstrated a broad spectrum of anti-stress, anxiolytic-like, and antidepressant-like effects in mice.[2] It has been shown to reduce innate anxiety, decrease behavioral despair, and attenuate the acquisition of learned fear.[2][3]
MMPIP
The in vivo profile of MMPIP appears to be more complex. While some studies suggest it may have analgesic and anxiolytic-like properties, particularly in models of neuropathic pain, other reports indicate potential for cognitive impairment. This highlights the importance of the experimental context when evaluating the effects of this compound.
ADX71743
ADX71743 has shown a clear anxiolytic-like profile in multiple behavioral paradigms without inducing sedative effects.[[“]] It has been reported to be effective in reducing anxiety-like behaviors in the elevated plus-maze and marble burying tests.[[“]]
Quantitative Data Comparison
The following tables summarize the available quantitative data from key in vivo studies on this compound, MMPIP, and ADX71743.
Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)
| Compound | Species | Dose (mg/kg) | Route | Key Finding |
| This compound | Mouse | 10, 60 | i.p. | No significant effect on the ratio of open/total arm entries.[2] |
| MMPIP | Mouse | 3, 10, 30 | i.p. | Data not available in a directly comparable format from the provided search results. |
| ADX71743 | Mouse | 50, 100, 150 | s.c. | Dose-dependently increased open arm exploration.[[“]] |
Table 2: Effects on Depressive-Like Behavior in the Tail Suspension Test (TST)
| Compound | Species | Dose (mg/kg) | Route | Key Finding |
| This compound | Mouse | 10, 60 | i.p. | Significantly decreased immobility time at 60 mg/kg.[2] |
| MMPIP | Mouse | 3, 10, 30 | i.p. | Data not available in a directly comparable format from the provided search results. |
| ADX71743 | Mouse | 50, 100, 150 | s.c. | Inactive in the mouse forced swim test (a similar test for depressive-like behavior).[[“]] |
Table 3: Effects on Fear and Compulsive-Like Behaviors
| Compound | Test | Species | Dose (mg/kg) | Route | Key Finding |
| This compound | Fear Conditioning | Mouse | 60 | i.p. | Reduced freezing during the acquisition of Pavlovian fear.[2][3] |
| MMPIP | Not specified | ||||
| ADX71743 | Marble Burying | Mouse | 50, 100, 150 | s.c. | Dose-dependently reduced the number of buried marbles.[[“]] |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[5][6]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded and analyzed for parameters such as the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Tail Suspension Test (TST)
The TST is a common screening tool for potential antidepressant medications.[7][8]
-
Apparatus: A suspension bar from which the animal can be hung by its tail.
-
Procedure:
-
The mouse is suspended by its tail from the bar for a period of 6 minutes.
-
The duration of immobility is recorded.
-
-
Interpretation: Antidepressant compounds are expected to decrease the total time of immobility.
Fear Conditioning
This paradigm assesses associative learning and memory related to fear.[9][10][11]
-
Apparatus: A conditioning chamber equipped with a cue delivery system (e.g., light, tone) and a grid floor for delivering a mild footshock.
-
Procedure:
-
Conditioning Phase: The animal is placed in the chamber and presented with a neutral conditioned stimulus (CS; e.g., a tone) that is paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).
-
Testing Phase: On a subsequent day, the animal is re-exposed to the conditioning context or the CS alone, and the freezing behavior (a fear response) is measured.
-
-
Interpretation: A reduction in freezing behavior during the testing phase can indicate an anxiolytic or fear-reducing effect of a compound.
Marble Burying Test
This test is used to evaluate repetitive and compulsive-like behaviors, which can be related to anxiety.[12][13][14]
-
Apparatus: A standard cage containing a thick layer of bedding with a number of marbles (typically 20-25) placed on the surface.
-
Procedure:
-
The mouse is placed in the cage and allowed to explore for a set period (usually 30 minutes).
-
The number of marbles that are at least two-thirds buried is counted.
-
-
Interpretation: Anxiolytic drugs often reduce the number of marbles buried.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGlu7 signaling pathway and a typical experimental workflow for evaluating the in vivo effects of an mGlu7 antagonist.
Caption: Simplified mGlu7 signaling pathway at a presynaptic terminal.
Caption: General experimental workflow for in vivo compound testing.
Conclusion
This compound emerges as a promising mGlu7 antagonist with a distinct pharmacological profile characterized by broad anti-stress, anxiolytic, and antidepressant-like effects in vivo. Its unique binding site on the Venus flytrap domain may offer a novel avenue for therapeutic intervention. In comparison, ADX71743 presents a more specific anxiolytic profile, while the effects of MMPIP appear more varied and context-dependent. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the therapeutic potential of mGlu7 antagonism.
References
- 1. Metabotropic Glutamate Receptor 7: From Synaptic Function to Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test [jove.com]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 10. Trace Fear Conditioning in Mice [jove.com]
- 11. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 12. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marble burying test [bio-protocol.org]
- 14. mmpc.org [mmpc.org]
Orthosteric vs. Allosteric Antagonism: A Comparative Analysis of XAP044's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a pharmacological agent is paramount. This guide provides a detailed comparison of orthosteric and allosteric antagonism, exemplified by the selective metabotropic glutamate (B1630785) receptor 7 (mGlu7) antagonist, XAP044.
Metabotropic glutamate receptors (mGluRs) are critical modulators of synaptic transmission in the brain, making them attractive therapeutic targets for a range of neurological and psychiatric disorders.[1][2] this compound has emerged as a potent and selective antagonist of mGlu7, demonstrating anti-stress, antidepressant-, and anxiolytic-like effects in preclinical models.[3][4][5] A key feature of this compound is its unique mechanism of action, which deviates from traditional orthosteric antagonists.
Defining the Terms: Orthosteric vs. Allosteric Antagonism
Orthosteric antagonism occurs when a ligand binds to the same site on a receptor as the endogenous agonist (the primary, natural ligand).[6][7] This binding is typically competitive, meaning the antagonist and agonist directly compete for the same binding pocket. The effect of a competitive orthosteric antagonist can be overcome by increasing the concentration of the agonist.[8]
Allosteric antagonism , in contrast, involves a ligand binding to a topographically distinct site on the receptor, known as an allosteric site.[6][7] This binding induces a conformational change in the receptor that indirectly prevents or reduces the effect of the agonist. Allosteric modulators can be negative (antagonists or NAMs), positive (potentiators or PAMs), or neutral.[6] A key characteristic of non-competitive allosteric antagonists is that their effect cannot be surmounted by increasing the agonist concentration.[7][8]
Figure 1: Conceptual diagram illustrating the difference between orthosteric and allosteric antagonism.
This compound: An Allosteric Antagonist of mGlu7
Extensive research has revealed that this compound functions as an allosteric antagonist of the mGlu7 receptor.[1][2] Unlike orthosteric mGlu7 antagonists that would compete with glutamate, this compound binds to a novel inhibitory site within the extracellular Venus flytrap domain (VFTD) of the receptor.[1][2][3][9] This binding event prevents the conformational change—the closure of the VFTD—that is necessary for receptor activation by an agonist.[1][2]
This allosteric mechanism confers a distinct pharmacological profile to this compound. For instance, it acts as a noncompetitive antagonist of the orthosteric agonist L-AP4, but an apparent competitive antagonist of LSP4-2022.[1][2] This nuanced behavior is a hallmark of allosteric modulation and highlights the complexity of its interaction with the mGlu7 receptor.
Figure 2: Binding sites of Glutamate and this compound on the mGlu7 receptor.
Quantitative Comparison of this compound's Potency
The potency of this compound has been determined across various functional assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in blocking mGlu7 signaling.
| Assay Type | Agonist | IC50 of this compound | Reference |
| [³⁵S]GTPγS Binding | DL-AP4 | 1-4 µM | [10] |
| Thalamo-LA LTP | Endogenous Glutamate | 88 nM | [4][9] |
| Ca²⁺ Mobilization | ~2.5 µM | [4] (Implied) | |
| cAMP Inhibition | ~2.5 µM | [4] (Implied) |
Note: The potency of this compound appears to be significantly higher in a native system (brain slices) compared to recombinant cell lines, which may be due to differences in receptor coupling to signaling pathways.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the antagonistic properties of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the mGlu7 receptor.
-
Membrane Preparation: Membranes from cells expressing the mGlu7 receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of the agonist (e.g., DL-AP4) to stimulate G-protein activation, the radiolabeled [³⁵S]GTPγS, and varying concentrations of this compound.
-
Binding: Activated G-proteins exchange GDP for [³⁵S]GTPγS.
-
Separation: Bound and free [³⁵S]GTPγS are separated by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified using scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is calculated.[4][11]
Figure 3: Workflow for the [³⁵S]GTPγS binding assay.
Long-Term Potentiation (LTP) Electrophysiology
This technique assesses the effect of this compound on synaptic plasticity in a brain region where mGlu7 is highly expressed, the amygdala.
-
Brain Slice Preparation: Acute brain slices containing the thalamo-amygdala pathway are prepared from mice.
-
Baseline Recording: Baseline synaptic transmission is recorded by stimulating afferent fibers and recording the postsynaptic response.
-
LTP Induction: A high-frequency stimulation protocol is delivered to induce LTP, a form of synaptic strengthening.
-
Drug Application: this compound is bath-applied to the slices at various concentrations before and during LTP induction.
-
Post-LTP Recording: Postsynaptic responses are recorded for an extended period to measure the magnitude of LTP.
-
Analysis: The degree to which this compound inhibits the induction of LTP is quantified, and an IC50 value is determined.[4]
Conclusion
The evidence strongly supports the classification of this compound as a negative allosteric modulator of the mGlu7 receptor. Its unique binding site on the VFTD, distinct from the orthosteric glutamate binding site, and its ability to non-competitively antagonize agonist-induced signaling are key characteristics of its allosteric mechanism. This mode of action may offer therapeutic advantages, such as greater specificity and a ceiling effect that could improve safety margins compared to traditional orthosteric antagonists. The detailed understanding of this compound's orthosteric versus allosteric antagonism provides a valuable framework for the development of novel therapeutics targeting mGlu7 and other GPCRs.
References
- 1. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology Glossary: Allosteric Modulators | ditki medical & biological sciences [ditki.com]
- 8. youtube.com [youtube.com]
- 9. XAP 044 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 10. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
XAP044: A Comparative Guide to its Preclinical Profile and Consistency of Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings related to XAP044, a selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). While direct, independent replication studies are not yet available in the public domain, this document assesses the consistency of findings across various experimental paradigms, offering valuable insights into its mechanism of action and potential therapeutic utility.
Executive Summary
This compound is a novel mGlu7 antagonist with a unique mechanism of action. Unlike typical allosteric modulators that bind within the transmembrane domain, this compound interacts with the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor. This interaction prevents the conformational changes required for receptor activation, effectively blocking downstream signaling. Preclinical studies have consistently demonstrated the anxiolytic and antidepressant-like effects of this compound in rodent models. The data presented across electrophysiological, biochemical, and behavioral assays show a coherent pharmacological profile, suggesting a robust and specific in vivo activity.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data from published studies on this compound, providing a clear comparison of its potency and efficacy across different experimental setups.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay Type | Preparation | Agonist | Measured Effect | IC50 | Reference |
| [35S]GTPγS Binding | Membranes from CHO cells expressing human mGlu7b | DL-AP4 (4 µM) | Inhibition of G-protein activation | 2.8 µM | |
| Long-Term Potentiation (LTP) | Mouse brain slices (thalamo-amygdala synapses) | N/A (electrically induced) | Inhibition of LTP induction | 88 nM |
Table 2: In Vivo Behavioral Effects of this compound in Rodents
| Behavioral Test | Species | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Stress-Induced Hyperthermia (SIH) | Mouse | Intraperitoneal (i.p.) | 30 - 60 mg/kg | Attenuation of stress-induced rise in body temperature | |
| Fear Conditioning | Mouse | Intraperitoneal (i.p.) | Not specified | Reduction in freezing during fear acquisition | |
| Chronic Subordinate Colony Housing (CSC) | Mouse | Intracerebroventricular (i.c.v.) infusion | 10 - 100 µM | Amelioration of anxiety-related behaviors and HPA axis dysfunction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of scientific findings. The following are summaries of the key experimental protocols used in the cited studies of this compound.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the mGlu7 receptor.
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu7b receptor.
-
Assay Buffer: The assay was typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at a pH of 7.4.
-
Incubation: Membranes were incubated with a fixed concentration of the mGlu7 agonist DL-AP4 (4 µM), varying concentrations of this compound, and [35S]GTPγS.
-
Detection: After incubation, the bound [35S]GTPγS was separated from the unbound nucleotide by filtration. The amount of radioactivity bound to the membranes, representing G-protein activation, was then quantified using a scintillation counter.
-
Data Analysis: The concentration-response curves for this compound were generated to determine its IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced G-protein activation.
Long-Term Potentiation (LTP) in Brain Slices
LTP is a cellular model for synaptic plasticity, which is thought to underlie learning and memory.
-
Slice Preparation: Coronal brain slices containing the amygdala were prepared from mice.
-
Electrophysiology: Slices were placed in a recording chamber and perfused with artificial cerebrospinal fluid. Field excitatory postsynaptic potentials (fEPSPs) were recorded from the lateral amygdala in response to electrical stimulation of the thalamic afferents.
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP was induced by a high-frequency stimulation protocol (e.g., five 1-second trains of 100 Hz stimuli).
-
Drug Application: this compound or vehicle was bath-applied before and during the LTP induction protocol.
-
Data Analysis: The magnitude of LTP was quantified as the percentage increase in the fEPSP slope after the high-frequency stimulation compared to the baseline. The effect of this compound was assessed by comparing the magnitude of LTP in its presence to that in the vehicle control.
Stress-Induced Hyperthermia (SIH) Test
The SIH test is a widely used model to assess anxiolytic drug activity.
-
Animal Acclimation: Mice were acclimated to the experimental room and handling procedures.
-
Baseline Temperature: The initial rectal temperature of each mouse was measured (T1).
-
Stress Induction: Immediately after the first measurement, the mice were subjected to the stress of the temperature measurement itself, which induces a transient rise in body temperature.
-
Second Temperature Measurement: A second rectal temperature measurement (T2) was taken after a specific interval (e.g., 10 minutes).
-
Drug Administration: this compound or a vehicle control was administered intraperitoneally at a defined time before the first temperature measurement.
-
Data Analysis: The SIH response is the difference between T2 and T1 (ΔT). The anxiolytic effect of this compound was determined by its ability to reduce this ΔT compared to the vehicle-treated group.
Mandatory Visualizations
The following diagrams illustrate the key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound binds to the VFTD of mGlu7, preventing glutamate-induced activation.
Caption: Workflow for the Stress-Induced Hyperthermia (SIH) test.
A Head-to-Head Comparison of XAP044 and Other Neurological Drugs
In the landscape of neurological drug development, the metabotropic glutamate (B1630785) receptor 7 (mGlu7) has emerged as a promising target for therapeutic intervention in stress, anxiety, and depression-related disorders. This guide provides a detailed head-to-head comparison of XAP044, a novel mGlu7 antagonist, with other mGlu7 modulators and current standard-of-care drugs for anxiety and depression. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and detailed experimental methodologies.
Introduction to this compound
This compound is a potent and selective antagonist of the mGlu7 receptor. Its mechanism of action is distinguished by its interaction with the extracellular Venus flytrap domain (VFTD) of the receptor, a departure from typical allosteric modulators that bind within the transmembrane domain.[1] This unique binding mode prevents the conformational changes necessary for receptor activation. Preclinical studies in rodent models have demonstrated that this compound possesses anxiolytic, antidepressant, and anti-stress properties, highlighting its potential as a novel therapeutic agent.[2]
Comparative Analysis of Neurological Drugs
This comparison focuses on this compound, another investigational mGlu7 negative allosteric modulator (NAM) ADX71743, and two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), Sertraline (B1200038) and Escitalopram.
Pharmacological Profile
The following table summarizes the key pharmacological parameters of the selected drugs.
| Drug | Target | Mechanism of Action | In Vitro Potency (IC50) | Reference |
| This compound | mGlu7 Receptor | Antagonist (binds to VFTD) | 1.0 µM (functional assay) | [2] |
| ADX71743 | mGlu7 Receptor | Negative Allosteric Modulator | 63 nM (human), 88 nM (rat) | [3] |
| Sertraline | Serotonin Transporter (SERT) | Selective Serotonin Reuptake Inhibitor | ~0.6 nM (for SERT) | [4] |
| Escitalopram | Serotonin Transporter (SERT) | Selective Serotonin Reuptake Inhibitor | ~1.1 nM (for SERT) | [5] |
Preclinical Efficacy in Anxiety and Fear Models
The tables below present a comparative summary of the preclinical efficacy of this compound and comparator drugs in widely used rodent models of anxiety (Elevated Plus Maze) and fear (Fear Conditioning). It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: Efficacy in the Elevated Plus Maze (EPM) Test in Mice
| Drug | Dosing Regimen | Key Findings | Reference |
| This compound | 10 and 60 mg/kg, i.p. | Increased ratio of open/total arm entries | [2] |
| ADX71743 | 50, 100, 150 mg/kg, s.c. | Dose-dependently increased open arm exploration | [6][7] |
| Escitalopram | 1.0 mg/kg, i.p. (rats) | No significant effect on open arm entries or duration | [8] |
| Sertraline | 10 mg/kg, i.p. | Acutely decreased time spent in open arms (anxiogenic effect) | [9] |
Table 2: Efficacy in the Fear Conditioning Test in Mice
| Drug | Dosing Regimen | Key Findings | Reference |
| This compound | 60 mg/kg, i.p. | Reduced freezing during the acquisition of Pavlovian fear | [2] |
| Sertraline | 10 mg/kg, i.p. | Increased conditioning to contextual cues | [10] |
| Escitalopram | 10 mg/kg | Varied effects depending on timing of administration relative to conditioning | [11] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the comparator drugs.
References
- 1. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Investigation of Escitalopram’s Allosteric Site on the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Intraperitoneal sertraline and fluvoxamine increase contextual fear conditioning but are without effect on overshadowing between cues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of SSRIs on fear learning: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature comparing XAP044 with other compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of XAP044 with other compounds targeting the metabotropic glutamate (B1630785) receptor 7 (mGlu7), an important regulator of neurotransmission in the central nervous system implicated in various neurological and psychiatric disorders.[1][2] this compound distinguishes itself through its unique mechanism of action, binding to the extracellular Venus flytrap domain (VFTD) of the mGlu7 receptor, unlike other allosteric modulators that typically target the transmembrane domain.[1][2][3][4] This novel inhibitory site presents new opportunities for therapeutic intervention in conditions such as stress, anxiety, and depression.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and comparator compounds based on available literature.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Notes | Reference |
| This compound | mGlu7 | [35S]GTPγS Binding | 5.5 µM | Full antagonist activity.[4] | Gee et al., 2014 |
| This compound | mGlu7 | Inhibition of LTP in mouse brain slices | 88 nM | Potent inhibition of synaptic plasticity.[2][6] | Gee et al., 2014 |
| LY341495 | Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8) | [35S]GTPγS Binding | mGlu7: 0.99 µM, mGlu6: 1.1 µM, mGlu8: 0.173 µM, mGlu4: 22 µM | Broad spectrum group III mGluR antagonist.[4][7] | Kingston et al., 1998 |
| AMN082 | mGlu7 | Agonist-induced [35S]GTPγS Binding | - | Allosteric agonist used to activate mGlu7. | Gee et al., 2014 |
| ADX71743 | mGlu7 | Not specified | Not specified | Bioavailable and brain-penetrant negative allosteric modulator (NAM). | Kalinichev et al., 2013 |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration Route | Dose (mg/kg) | Plasma Concentration (30 min post-dose) | Brain Concentration (30 min post-dose) | Oral Bioavailability | Brain-to-Plasma Ratio | Reference |
| Mouse | Intraperitoneal | 10 | 2.8 µM | 1.6 µmol/kg | Not Reported | ~0.4 - 0.6 | Gee et al., 2014 |
| Mouse | Intraperitoneal | 100 | 33 µM | 13 µmol/kg | Not Reported | ~0.4 - 0.6 | Gee et al., 2014 |
| Rat | Not specified | Not specified | Not specified | Not specified | 52% | ~0.4 - 0.6 | Gee et al., 2014 |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Stress
| Treatment Group | Change in Adrenal Weight (CSC vs. SHC) | Basal Morning Plasma CORT Levels | Stress-Induced Hyperthermia (°C) | Reference |
| Vehicle (VEH) | Increased | No significant change | Significant increase | Femenia et al., 2022 |
| This compound (1 µM) | CSC-induced increase observed | Not specified | Not specified | Femenia et al., 2022 |
| This compound (10 µM) | CSC-induced increase observed | Not specified | Not specified | Femenia et al., 2022 |
| This compound (100 µM) | CSC-induced increase abolished | Reduced | Significantly attenuated | Femenia et al., 2022; Gee et al., 2014 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[35S]GTPγS Binding Assay
This assay is used to measure the activation of G-protein coupled receptors.
-
Cell Lines: CHO cells stably expressing human mGlu7a, mGlu7b, mGlu4, mGlu6, or GABA-B receptors.
-
Membrane Preparation: Cell membranes are prepared and suspended in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.
-
Reaction Mixture: Membranes are incubated with GDP, [35S]GTPγS, and the test compounds (agonists and/or antagonists) in a final volume of 100 µL.
-
Incubation: The reaction is carried out for 60 minutes at 30°C.
-
Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing [35S]GTPγS bound to G-proteins, is measured by liquid scintillation counting.
-
Data Analysis: Data are normalized to the response induced by a maximal concentration of an agonist (e.g., 4 mM DL-AP4 for mGlu7). IC50 values for antagonists are determined by fitting the concentration-response curves using a non-linear regression model.
Chronic Subordinate Colony Housing (CSC) Paradigm
This is a mouse model used to induce chronic psychosocial stress.
-
Animals: Male mice.
-
Housing: Four experimental mice are housed with a larger, dominant male mouse in a cage for 19 consecutive days. To prevent habituation, the dominant male is replaced on days 8 and 15.
-
Control Group: Single-housed control (SHC) mice are housed individually and left undisturbed except for weekly cage changes.
-
Drug Administration: this compound or vehicle (5% DMSO in Ringer's solution) is administered continuously via a subcutaneously implanted micro-osmotic pump connected to an intracerebroventricular (i.c.v.) infusion cannula.
-
Behavioral and Physiological Readouts:
-
Anxiety-related behavior: Assessed using the light-dark box (LDB) test on day 15.
-
Physiological anxiety: Measured by the stress-induced hyperthermia (SIH) test on day 18.
-
HPA axis function: Assessed on day 20 by measuring adrenal and pituitary weights, and basal morning plasma corticosterone (B1669441) (CORT) levels.
-
Pharmacokinetic Analysis
This protocol is used to determine the concentration of this compound in plasma and brain tissue.
-
Dosing: this compound is administered to mice via intraperitoneal injection at doses of 10 and 100 mg/kg.
-
Sample Collection: Plasma and brain samples are collected 30 minutes after dosing.
-
Sample Preparation: Brains are homogenized. Both brain homogenate and plasma samples undergo protein precipitation with acetonitrile.
-
Quantification: this compound concentrations are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The system is run in negative electrospray mode, monitoring the MS/MS transition from the deprotonated parent mass to a specific daughter ion (379 to 252 Da).[7]
-
Data Analysis: The limit of detection is 5 nM in plasma and 15 nmol/kg in brain.[7]
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: this compound Mechanism of Action on the mGlu7 Receptor
Caption: this compound binds to the VFTD of mGlu7, blocking agonist-induced G-protein signaling.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
References
- 1. A Molecule That Selectively Targets a Brain Receptor Involved in Several Neurological Disorders♦: Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking metabotropic glutamate receptor subtype 7 (mGlu7) via the Venus flytrap domain (VFTD) inhibits amygdala plasticity, stress, and anxiety-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Inhibitory Site Revealed by this compound Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking Metabotropic Glutamate Receptor Subtype 7 via the Venus Flytrap Domain Promotes a Chronic Stress-Resilient Phenotype in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XAP 044 | Group III mGluR Antagonists: R&D Systems [rndsystems.com]
- 7. Blocking Metabotropic Glutamate Receptor Subtype 7 (mGlu7) via the Venus Flytrap Domain (VFTD) Inhibits Amygdala Plasticity, Stress, and Anxiety-related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for XAP044: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for XAP044, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 7 (mGlu7).
Immediate Safety and Logistical Information
This compound, with the chemical name 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, standard laboratory safety protocols should always be followed. A Safety Data Sheet (SDS) from Cayman Chemical indicates that smaller quantities of this compound can be disposed of with household waste.[1] Despite this, for a laboratory setting, it is best practice to adhere to institutional and local regulations regarding non-hazardous chemical waste.[1][2][3][4]
Quantitative Data Summary
For easy reference, the key quantitative and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 7-Hydroxy-3-(4-iodophenoxy)-4H-1-benzopyran-4-one | Tocris Bioscience |
| CAS Number | 196928-50-4 | Tocris Bioscience |
| Molecular Formula | C₁₅H₉IO₄ | Tocris Bioscience |
| Molecular Weight | 380.13 g/mol | Tocris Bioscience |
| Appearance | Crystalline solid | Bertin Bioreagent |
| Purity | ≥98% | Tocris Bioscience |
| Solubility | Soluble in DMSO and ethanol (B145695) | R&D Systems |
| Storage | Store at -20°C | Tocris Bioscience |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound in a laboratory environment. This protocol is designed to align with general best practices for non-hazardous chemical waste management.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Waste Characterization:
-
Confirm that the this compound waste is not mixed with any hazardous substances. If it is, the mixture must be treated as hazardous waste and disposed of according to the requirements for the hazardous component(s).
3. Small Quantities (Solid Form):
-
For disposal of small quantities of solid this compound, place the material in a clearly labeled, sealed container.
-
Consult your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. In the absence of specific guidelines, the labeled container should be placed in the designated non-hazardous laboratory waste stream.
4. Solutions Containing this compound:
-
Aqueous Solutions: If this compound is in a non-hazardous aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water.[4] However, always verify this with your institution's Environmental Health and Safety (EHS) department first, as local regulations may prohibit this.
-
Solvent-Based Solutions: If this compound is dissolved in a flammable or hazardous solvent, it must be disposed of as hazardous chemical waste. Collect the waste in a properly labeled, sealed, and compatible container for hazardous waste pickup.
5. Contaminated Materials:
-
Any materials, such as pipette tips, tubes, or paper towels, that are contaminated with this compound should be placed in a sealed bag and disposed of as non-hazardous solid laboratory waste, provided they are not also contaminated with hazardous substances.
6. Empty Containers:
-
Empty containers of this compound should be triple-rinsed with a suitable non-hazardous solvent (e.g., ethanol or water). The rinsate should be collected and disposed of according to the guidelines for solutions containing this compound. Once triple-rinsed, the container can typically be disposed of in the regular laboratory glass or plastic recycling, after defacing the label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
